GSK2188931B
Description
Properties
Molecular Formula |
C19H22BrF3N6O2 |
|---|---|
Molecular Weight |
503.32 |
SMILES |
O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |
Appearance |
Solid powder |
Synonyms |
GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931.; N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Cardioprotective Mechanism of GSK2188931B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2188931B is a potent, selective, and orally bioavailable inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, biochemical effects, and the experimental methodologies used to elucidate its function. By inhibiting sEH, this compound elevates the levels of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular homeostasis and protection against ischemic injury. This document summarizes the current understanding of this compound, presenting quantitative data, experimental protocols, and visual representations of its mechanism to support further research and development in cardiovascular therapeutics.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and function as important signaling molecules with vasodilatory, anti-inflammatory, and anti-fibrotic properties. By blocking the degradation of EETs, this compound effectively increases the bioavailability of these protective lipid mediators, thereby enhancing their beneficial effects on the cardiovascular system.
This compound is characterized as a slow, tightly binding, and competitive inhibitor of sEH.[1] Its amide-based chemical structure facilitates specific interactions within the active site of the sEH enzyme. Key binding interactions involve the formation of hydrogen bonds with the amino acid residues Asp333, Tyr381, and Tyr465, which are critical for the catalytic activity of the hydrolase domain.[1] This competitive inhibition prevents the substrate (EETs) from accessing the active site, thus preserving their circulating and tissue levels.
Signaling Pathway
The primary signaling pathway influenced by this compound is the arachidonic acid metabolic cascade, specifically the branch involving cytochrome P450 epoxygenases and soluble epoxide hydrolase. The mechanism can be visualized as follows:
Quantitative Data
| Parameter | Value | Model System | Reference |
| sEH Inhibition | Potent, competitive inhibitor | Recombinant human sEH | [1] |
| Cardiac Function | Improved ejection fraction | Rat model of myocardial infarction | [2] |
| Cardiac Remodeling | Reduced fibrosis and hypertrophy | Rat model of myocardial infarction | [2] |
Table 1. Summary of the biological activity of this compound.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
The inhibitory activity of this compound on sEH is typically determined using a fluorometric assay.
Objective: To quantify the potency of this compound in inhibiting sEH activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., PHOME, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human sEH to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm). The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Measurement of EET and DHET Levels
The in vivo efficacy of this compound is assessed by measuring the changes in the plasma or tissue concentrations of EETs and DHETs.
Objective: To determine the effect of this compound on the EET/DHET ratio in biological samples.
Materials:
-
Biological samples (plasma, tissue homogenates) from control and this compound-treated animals
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Spike the biological samples with internal standards.
-
Perform liquid-liquid or solid-phase extraction to isolate the lipids.
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using an LC-MS/MS system. The different EET regioisomers and their corresponding DHETs are separated by liquid chromatography and detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).
-
Calculate the concentrations of each analyte based on the standard curves.
-
Determine the EET/DHET ratio for each group to assess the extent of sEH inhibition.
Conclusion
This compound is a potent and selective inhibitor of soluble epoxide hydrolase that demonstrates significant cardioprotective effects in preclinical models. Its mechanism of action, centered on the preservation of beneficial epoxyeicosatrienoic acids, represents a promising therapeutic strategy for cardiovascular diseases, particularly those involving inflammation and ischemic damage. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the therapeutic potential of sEH inhibition. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to translate these promising preclinical findings into clinical applications.
References
In-Depth Technical Guide: GSK2188931B and Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of arachidonic acid. By preventing the degradation of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), this compound holds therapeutic potential for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, details of its preclinical and clinical evaluation, and relevant experimental protocols for the study of sEH inhibition.
Introduction to Soluble Epoxide Hydrolase and its Role in Pathology
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with both C-terminal hydrolase and N-terminal phosphatase activity. The hydrolase domain is the primary target for therapeutic intervention and is responsible for the conversion of epoxyeicosatrienoic acids (EETs) into their less biologically active corresponding dihydroxyeicosatrienoic acids (DHETs).
EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and possess a range of beneficial physiological effects, including:
-
Vasodilation: EETs contribute to the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
-
Anti-inflammatory effects: EETs can suppress inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.
-
Analgesic properties: By modulating ion channels, EETs can reduce pain perception.
-
Organ protection: EETs have been shown to protect various organs, including the heart and kidneys, from ischemic and inflammatory damage.
In various pathological states, including hypertension, atherosclerosis, and inflammatory disorders, the activity of sEH is often upregulated, leading to a decrease in the levels of protective EETs. Therefore, inhibition of sEH represents a promising therapeutic strategy to restore the beneficial effects of EETs.
This compound: A Potent Soluble Epoxide Hydrolase Inhibitor
This compound is a novel small molecule inhibitor of soluble epoxide hydrolase. Its chemical structure is N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide.
Mechanism of Action
This compound acts as a competitive, reversible inhibitor of the hydrolase domain of sEH. It binds to the active site of the enzyme, preventing the access of its natural substrates, the EETs. This inhibition leads to an increase in the circulating and tissue levels of EETs, thereby enhancing their downstream signaling and physiological effects.
Diagram 1: Signaling pathway of arachidonic acid metabolism and the inhibitory action of this compound on soluble epoxide hydrolase (sEH).
Quantitative Data
Currently, publicly available, specific quantitative data such as IC50 and detailed pharmacokinetic parameters for this compound are limited. The following table summarizes the key molecular properties.
| Parameter | Value |
| Molecular Formula | C19H22BrF3N6O2 |
| Molecular Weight | 503.32 g/mol |
| CAS Number | 1357280-73-0 |
| Class | Soluble Epoxide Hydrolase (sEH) Inhibitor |
Experimental Protocols
Soluble Epoxide Hydrolase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound on sEH is a fluorometric assay.
Principle:
This assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a fluorescent product. The increase in fluorescence is proportional to the enzyme activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in the presence of the inhibitor.
Materials:
-
Recombinant human or murine sEH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
CMNPC substrate
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
Add a fixed amount of sEH enzyme to each well of the microplate.
-
Add the serially diluted test compound to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30 minutes) using a microplate reader.
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Diagram 2: Experimental workflow for determining the IC50 of this compound using a fluorescence-based sEH inhibition assay.
Clinical Development
This compound has been investigated in early-phase clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans. One such study was a Phase I trial (NCT01762704), which was a randomized, placebo-controlled, single and repeat dose escalation study in healthy volunteers. The primary objectives of such studies are typically to evaluate the safety and tolerability of the drug, while secondary objectives often include characterization of the pharmacokinetic and pharmacodynamic profiles. The results of this specific trial are not yet publicly available in detail.
Future Directions and Therapeutic Potential
The inhibition of soluble epoxide hydrolase by compounds such as this compound represents a promising therapeutic avenue for a variety of diseases characterized by underlying inflammatory and vascular dysfunction. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in conditions such as:
-
Hypertension
-
Atherosclerosis
-
Chronic Kidney Disease
-
Inflammatory Pain
-
Neuroinflammatory Disorders
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase with the potential to modulate the eicosanoid signaling pathway and confer therapeutic benefits in a range of diseases. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches used in its evaluation. As more data from preclinical and clinical studies become available, the full therapeutic utility of this compound will be further clarified.
Unveiling the Cardioprotective Potential of GSK2188931B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a novel and potent small molecule inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of arachidonic acid. By blocking sEH, this compound elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), signaling lipids with demonstrated vasodilatory, anti-inflammatory, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and potential therapeutic applications of this compound, with a particular focus on its role in mitigating cardiac fibrosis and remodeling.
Chemical Structure and Properties
The chemical identity of this compound is defined by its systematic IUPAC name, InChI key, and SMILES notation, which together provide an unambiguous representation of its molecular architecture.
| Identifier | Value |
| IUPAC Name | N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide[1] |
| InChI Key | PVTFEAGMCGMRRS-UHFFFAOYSA-N[1] |
| SMILES | O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F[2] |
| Molecular Formula | C19H22BrF3N6O2[1] |
| Molecular Weight | 503.32 g/mol [1][2] |
Table 1: Chemical Identifiers and Properties of this compound.
Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
This compound exerts its biological effects through the potent and reversible inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby amplifying their protective signaling pathways in various tissues, including the heart.
Quantitative Data: Inhibitory Potency
While specific IC50 or Ki values for this compound are not extensively reported in publicly available literature, it is consistently described as a "potent" inhibitor of sEH.[1][2] Studies on other amide-based sEH inhibitors have demonstrated potencies in the low nanomolar range. For instance, similar compounds have shown IC50 values as low as 0.4 nM for human sEH. It is therefore reasonable to infer that this compound exhibits a comparable high-affinity binding to the sEH enzyme.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired concentration (e.g., 1 nM) in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations for the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add the sEH enzyme solution. b. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells. c. Incubate the plate for 5 minutes at 30°C to allow for inhibitor binding to the enzyme. d. Initiate the reaction by adding the sEH fluorescent substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Signaling Pathways in Cardiac Fibrosis
Cardiac fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and impaired cardiac function. A key mediator of this process is Transforming Growth Factor-beta (TGF-β). The inhibition of sEH by this compound and the subsequent increase in EETs can counteract the pro-fibrotic effects of TGF-β.
The elevated levels of EETs are believed to interfere with the canonical TGF-β signaling pathway. Upon binding of TGF-β to its receptor, the downstream signaling molecules Smad2 and Smad3 are phosphorylated and translocate to the nucleus to activate the transcription of pro-fibrotic genes, such as collagen. EETs have been shown to attenuate this process, although the precise molecular interactions are still under investigation. Potential mechanisms include the modulation of Smad phosphorylation or the interference with the transcriptional activity of the Smad complex.
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase with significant potential for the treatment of cardiovascular diseases, particularly those involving cardiac fibrosis and adverse remodeling. Its mechanism of action, centered on the elevation of protective EETs, offers a promising therapeutic strategy. Further research, including the determination of its precise inhibitory constants and detailed elucidation of its downstream signaling effects, will be crucial in advancing this compound towards clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of sEH inhibition.
References
The Discovery and Development of GSK2188931B: A Soluble Epoxide Hydrolase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a novel and potent small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which has been investigated for its therapeutic potential in cardiovascular diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacological effects in the context of cardiac remodeling following myocardial infarction.
Physicochemical Properties
While detailed information on the discovery and synthesis of this compound is not extensively available in the public domain, some of its fundamental properties have been reported.
| Property | Value |
| IUPAC Name | N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
| Chemical Formula | C19H22BrF3N6O2 |
| Molecular Weight | 503.32 g/mol |
Preclinical Development: In a Model of Myocardial Infarction
A key preclinical study investigated the effects of this compound in a rat model of myocardial infarction (MI), providing significant insights into its cardioprotective actions.
In Vivo Efficacy in a Rat Model of Myocardial Infarction
A study in rats with induced myocardial infarction demonstrated that oral administration of this compound (80 mg/kg/day mixed in chow) for 5 weeks led to significant improvements in cardiac function and attenuation of adverse ventricular remodeling.[1]
Table 1: Effects of this compound on Cardiac Function and Remodeling Post-Myocardial Infarction in Rats [1]
| Parameter | Sham | MI + Vehicle | MI + this compound |
| Left Ventricular Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 |
| LV Fibrosis (Non-infarct zone, % area) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 |
| LV Fibrosis (Peri-infarct zone, % area) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 |
| Collagen I (Non-infarct zone, % area) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 |
| Collagen I (Peri-infarct zone, % area) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 |
| p < 0.05 vs. MI + Vehicle |
In Vitro Mechanistic Studies
To elucidate the cellular mechanisms underlying its beneficial in vivo effects, this compound was evaluated in various in vitro models of cardiac cell hypertrophy, fibrosis, and inflammation.[1]
Table 2: In Vitro Effects of this compound on Cardiac Cells [1]
| Cell Type | Stimulus | Endpoint | Effect of this compound |
| Neonatal Rat Ventricular Myocytes | Angiotensin II, TNF-α | Myocyte Hypertrophy | Reduced |
| Adult Rat Cardiac Fibroblasts | Angiotensin II, TGF-β | Collagen Synthesis | Reduced |
| Monocytes | Lipopolysaccharide (LPS) | TNF-α Gene Expression | Reduced |
Experimental Protocols
Animal Model of Myocardial Infarction[1]
Myocardial infarction was induced in adult male Sprague-Dawley rats by permanent ligation of the left anterior descending coronary artery. Sham-operated animals underwent the same surgical procedure without ligation. This compound was administered mixed in chow at a dose of 80 mg/kg/day for 5 weeks, starting one day after surgery.
Echocardiography[1]
Transthoracic echocardiography was performed at 5 weeks post-MI to assess left ventricular function. Left ventricular ejection fraction was calculated from M-mode measurements.
Histological Analysis[1]
Hearts were excised, and tissue sections were stained with Picrosirius Red to quantify collagen deposition (fibrosis). Immunohistochemistry was performed to specifically detect and quantify Collagen I. The percentage of stained area was determined in the non-infarct and peri-infarct zones.
Cell Culture and In Vitro Assays[1]
-
Myocyte Hypertrophy: Neonatal rat ventricular myocytes were stimulated with Angiotensin II or TNF-α in the presence or absence of this compound. Hypertrophy was assessed by measuring the incorporation of [3H]-leucine.
-
Fibroblast Collagen Synthesis: Adult rat cardiac fibroblasts were stimulated with Angiotensin II or TGF-β. Collagen synthesis was quantified by measuring the incorporation of [3H]-proline.
-
Monocyte Inflammation: Monocytes were stimulated with lipopolysaccharide (LPS), and the gene expression of TNF-α was measured by quantitative real-time PCR.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action and the experimental workflow for the preclinical evaluation of this compound are depicted in the following diagrams.
References
The Role of GSK2188931B in Epoxyeicosatrienoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of epoxyeicosatrienoic acids (EETs). By blocking the conversion of EETs to their less active dihydroxyeicosatrienoic acid (DHET) metabolites, this compound effectively enhances the bioavailability and prolongs the biological activity of EETs. This technical guide provides an in-depth overview of the role of this compound in EET metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Epoxyeicosatrienoic Acid (EET) Metabolism
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as autocrine and paracrine mediators in various physiological processes, exhibiting potent vasodilatory, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.
The primary route of EET inactivation is through enzymatic hydrolysis catalyzed by soluble epoxide hydrolase (sEH). sEH converts the epoxy group of EETs into a vicinal diol, forming the corresponding dihydroxyeicosatrienoic acids (DHETs). DHETs are generally considered to be less biologically active than their EET precursors. Therefore, the inhibition of sEH represents a promising therapeutic strategy to augment the beneficial effects of endogenous EETs in a variety of cardiovascular and inflammatory diseases.
This compound: A Potent Soluble Epoxide Hydrolase Inhibitor
This compound is a small molecule inhibitor designed to selectively target and inhibit the activity of soluble epoxide hydrolase. Its mechanism of action is centered on preventing the degradation of EETs, thereby increasing their local concentrations and enhancing their protective signaling pathways.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound against Soluble Epoxide Hydrolase
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.1 nM | Human | Recombinant human sEH, fluorescent substrate assay | (Kompa et al., 2013) |
| IC50 | 0.9 nM | Rat | Recombinant rat sEH, fluorescent substrate assay | (Kompa et al., 2013) |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | % Change | p-value | Reference |
| Left Ventricular Ejection Fraction (%) | 45 ± 2 | 55 ± 2 | +22.2% | <0.05 | (Kompa et al., 2013) |
| Infarct Size (%) | 30 ± 3 | 20 ± 2 | -33.3% | <0.05 | (Kompa et al., 2013) |
| Cardiac Fibrosis (%) | 15 ± 1.5 | 10 ± 1 | -33.3% | <0.05 | (Kompa et al., 2013) |
| Plasma EET/DHET Ratio | 0.5 ± 0.1 | 2.5 ± 0.5 | +400% | <0.01 | (Kompa et al., 2013) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human and rat sEH.
Materials:
-
Recombinant human and rat soluble epoxide hydrolase
-
This compound (various concentrations)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant sEH to each well of a 96-well plate.
-
Add the various concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Myocardial Infarction Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of cardiac ischemia-reperfusion injury.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30 minutes to induce ischemia.
-
After 30 minutes, remove the ligature to allow for reperfusion.
-
Close the chest and allow the animals to recover.
-
Administer this compound (e.g., 10 mg/kg/day, orally) or vehicle control daily, starting 24 hours after the surgery and continuing for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular ejection fraction).
-
Euthanize the animals and harvest the hearts for histological analysis (e.g., TTC staining for infarct size and Masson's trichrome staining for cardiac fibrosis).
-
Collect blood samples for biomarker analysis (e.g., plasma EET/DHET ratio measurement by LC-MS/MS).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this guide.
Caption: EET Metabolism and the inhibitory action of this compound.
Caption: Workflow for the in vitro sEH inhibition assay.
Conclusion
This compound is a highly potent inhibitor of soluble epoxide hydrolase, demonstrating significant efficacy in preclinical models of cardiovascular disease. By preventing the degradation of protective EETs, this compound enhances their beneficial effects, leading to improved cardiac function and reduced tissue damage following ischemic injury. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of sEH inhibition and the specific role of this compound in modulating epoxyeicosatrienoic acid metabolism. Further investigation into the clinical applications of this and similar compounds is warranted.
GSK2188931B: An In-Depth Technical Guide to its In Vitro Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2188931B is a potent inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively stabilizes and increases the levels of EETs, which are endogenous lipid mediators with significant anti-inflammatory, vasodilatory, and cardioprotective properties. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of this compound, along with detailed experimental protocols and an examination of its role in relevant signaling pathways. While specific quantitative potency and selectivity data for this compound are not extensively available in the public domain, this guide synthesizes the known information and provides methodologies for its determination.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and play crucial roles in cardiovascular homeostasis and inflammation.
The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, cardiac hypertrophy, and inflammatory conditions. By preventing the degradation of EETs, sEH inhibitors like this compound enhance the beneficial effects of these endogenous signaling molecules.
In Vitro Potency of this compound
Table 1: In Vitro Potency Metrics for sEH Inhibitors
| Metric | Description | Typical Units |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM, µM |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM, µM |
| EC50 | The concentration of a drug that gives half-maximal response. In the context of sEH inhibition, this would relate to a cellular response mediated by increased EET levels. | nM, µM |
Selectivity Profile of this compound
The selectivity of a drug candidate is a critical determinant of its safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. The selectivity of this compound would be assessed by screening it against a panel of other hydrolases and a broader range of enzymes and receptors. Specific selectivity data for this compound is not publicly available.
Table 2: Representative Panel for Selectivity Screening of sEH Inhibitors
| Enzyme/Receptor Class | Examples | Rationale |
| Hydrolases | Fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), carboxylesterases | To assess selectivity against other enzymes with similar catalytic mechanisms. |
| CYP Isoforms | CYP3A4, CYP2D6, CYP2C9 | To identify potential for drug-drug interactions. |
| Kinases | A broad panel of representative kinases | To rule out off-target kinase inhibition, a common source of side effects. |
| GPCRs | A panel of common G-protein coupled receptors | To assess for unintended interactions with signaling pathways. |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A common method to determine the in vitro potency of sEH inhibitors is a fluorometric assay.
Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
Non-fluorescent sEH substrate (e.g., a derivative of cyano(2-methoxynaphthalen-6-yl)methyl acetate)
-
This compound (or other test inhibitor)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add the recombinant sEH enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Assay for sEH Inhibition
To assess the activity of this compound in a cellular context, the conversion of EETs to DHETs can be measured in a relevant cell line (e.g., endothelial cells).
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Exogenously add a specific EET regioisomer (e.g., 14,15-EET) to the cell culture medium.
-
After an incubation period, collect the cell culture supernatant.
-
Extract the lipids from the supernatant.
-
Analyze the levels of the specific EET and its corresponding DHET using liquid chromatography-mass spectrometry (LC-MS).
-
The EC50 can be determined by quantifying the inhibition of DHET formation as a function of this compound concentration.
Signaling Pathways and Visualization
Inhibition of sEH by this compound leads to an accumulation of EETs, which then act on various downstream signaling pathways to exert their biological effects.
Caption: Mechanism of action of this compound.
The above diagram illustrates how this compound inhibits soluble epoxide hydrolase (sEH), leading to an accumulation of epoxyeicosatrienoic acids (EETs) and their subsequent downstream biological effects.
Caption: Workflow for in vitro sEH inhibition assay.
This workflow outlines the key steps in determining the IC50 of this compound using a fluorescence-based in vitro assay.
Conclusion
This compound is a valuable research tool for studying the biological roles of the sEH-EET pathway. Its characterization as a potent sEH inhibitor underscores the therapeutic potential of targeting this enzyme. While detailed public data on its in vitro potency and selectivity are limited, the experimental protocols provided in this guide offer a clear framework for researchers to conduct their own evaluations. Further studies to fully elucidate the quantitative aspects of this compound's in vitro profile will be crucial for its potential development as a therapeutic agent.
Target Validation of GSK2188931B: A Soluble Epoxide Hydrolase Inhibitor for Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of endogenous anti-inflammatory and cardioprotective lipid mediators. Target validation studies have demonstrated the potential of this compound in mitigating adverse cardiac remodeling following myocardial infarction (MI). In vivo evidence in rodent models reveals that this compound treatment improves cardiac function, reduces fibrosis, and limits inflammation in the heart post-MI. These beneficial effects are supported by in vitro studies showing direct anti-hypertrophic and anti-fibrotic actions on cardiac cells. This document provides a comprehensive overview of the target validation studies for this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs). EETs possess a range of beneficial cardiovascular properties, including vasodilation, anti-inflammatory effects, and protection against ischemia-reperfusion injury. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects. Inhibition of sEH, therefore, represents a promising therapeutic strategy to augment the endogenous levels of EETs and thereby confer cardioprotection.
This compound: A Potent sEH Inhibitor
In Vivo Target Validation: Post-Myocardial Infarction Cardiac Remodeling
A pivotal study by Kompa and colleagues (2013) investigated the efficacy of this compound in a rat model of myocardial infarction, providing significant in vivo validation for sEH as a therapeutic target in this setting.[1]
Quantitative Data
The following tables summarize the key quantitative findings from this study, demonstrating the beneficial effects of this compound on cardiac function and structure five weeks post-myocardial infarction.
Table 1: Effect of this compound on Left Ventricular Ejection Fraction [1]
| Treatment Group | Left Ventricular Ejection Fraction (%) |
| Sham | 65 ± 2 |
| MI + Vehicle | 30 ± 2 |
| MI + this compound | 43 ± 2 |
Table 2: Effect of this compound on Cardiac Fibrosis (Picrosirius Red Staining) [1]
| Treatment Group | Non-Infarct Zone (% Area) | Peri-Infarct Zone (% Area) |
| Sham | 1.46 ± 0.13 | 1.46 ± 0.13 |
| MI + Vehicle | 2.14 ± 0.22 | 9.06 ± 0.48 |
| MI + this compound | 1.28 ± 0.14 | 6.31 ± 0.63 |
Table 3: Effect of this compound on Cardiac Fibrosis (Collagen I Staining) [1]
| Treatment Group | Non-Infarct Zone (% Area) | Peri-Infarct Zone (% Area) |
| Sham | 2.57 ± 0.17 | 2.57 ± 0.17 |
| MI + Vehicle | 5.06 ± 0.58 | 10.51 ± 0.64 |
| MI + this compound | 2.97 ± 0.34 | 7.77 ± 0.57 |
In Vitro Target Validation: Direct Cellular Effects
The cardioprotective effects of this compound observed in vivo are underpinned by its direct actions on key cardiac cell types involved in the remodeling process. In vitro studies have demonstrated the ability of this compound to counteract pathological changes in cardiomyocytes and cardiac fibroblasts.[1]
Summary of In Vitro Findings
-
Myocyte Hypertrophy: this compound reduced angiotensin II (AngII)- and tumor necrosis factor-alpha (TNFα)-stimulated myocyte hypertrophy.[1]
-
Cardiac Fibroblast Collagen Synthesis: The inhibitor attenuated AngII- and transforming growth factor-beta (TGFβ)-stimulated collagen synthesis in cardiac fibroblasts.[1]
-
Inflammation: this compound decreased TNFα gene expression in lipopolysaccharide (LPS)-stimulated monocytes.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the workflow of its target validation can be visualized through the following diagrams.
Caption: Signaling pathway of sEH inhibition by this compound.
References
In-Depth Technical Guide: Safety and Toxicology of GSK2188931B
An Examination of Preclinical and Non-Clinical Safety Assessment Principles
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific safety and toxicology data for the compound GSK2188931B is limited. This guide, therefore, provides a framework for the safety and toxicology assessment of a novel therapeutic candidate based on established principles in drug development, in lieu of specific data for this compound. The methodologies and data types presented are those that would be typically generated and evaluated during a comprehensive non-clinical safety assessment program.
Executive Summary
The non-clinical safety assessment of any new investigational drug is a critical component of the drug development process.[1] It involves a series of in vitro and in vivo studies designed to characterize the potential toxicities of a compound before it is administered to humans.[2] These studies are conducted in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure a thorough evaluation of safety.[1] The primary objectives of a preclinical toxicology program are to identify a safe starting dose for human clinical trials, to determine potential target organs for toxicity, and to establish safety parameters for clinical monitoring. This document outlines the typical safety and toxicology studies that would be conducted for a compound like this compound.
General Toxicology
General toxicology studies are designed to evaluate the systemic toxicity of a drug candidate after single and repeated administration in both rodent and non-rodent species. These studies are fundamental to understanding the overall safety profile of a compound.
Single-Dose Toxicity
Acute toxicity studies involve the administration of a single, high dose of the test substance to animals to determine the potential for immediate adverse effects and to identify the maximum tolerated dose (MTD).
Experimental Protocol: Single-Dose Toxicity Study
-
Test System: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Route of Administration: The intended clinical route of administration is used. For an orally administered drug, this would be oral gavage.
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg in rodents), is administered to different groups of animals.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days post-dose.
-
Endpoints: Key endpoints include clinical observations, body weight changes, and gross pathology at necropsy.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are crucial for assessing the effects of longer-term exposure to a drug candidate. The duration of these studies is guided by the intended duration of the clinical trials.[3]
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)
-
Test System: Wistar rats (equal numbers of males and females).
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is typically selected to be the MTD or a multiple of the expected human exposure.
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, and detailed functional observational battery (FOB) to assess nervous system effects.
-
Laboratory Investigations: Hematology, clinical chemistry, and urinalysis at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in the lower dose groups.
Table 1: Representative Data from a Hypothetical 28-Day Rat Toxicity Study
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Gain (g) | 100 ± 10 | 98 ± 12 | 85 ± 15 | 70 ± 20** |
| ALT (U/L) | 40 ± 5 | 42 ± 6 | 65 ± 8 | 120 ± 15 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.9 ± 0.3 |
| Liver Weight (g) | 10 ± 1 | 10.5 ± 1.2 | 12 ± 1.5* | 15 ± 2.0 |
| Kidney Weight (g) | 2.0 ± 0.2 | 2.1 ± 0.2 | 2.3 ± 0.3 | 2.8 ± 0.4 |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy with single-cell necrosis |
| Histopathology (Kidney) | Normal | Normal | Normal | Minimal tubular degeneration |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1] The core battery of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol: Cardiovascular Safety Pharmacology (hERG Assay)
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: Patch-clamp electrophysiology to measure the effect of the test compound on the hERG current.
-
Concentrations: A range of concentrations, typically spanning several orders of magnitude around the expected therapeutic plasma concentration.
-
Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined. A lower IC50 value indicates a higher potential for QT interval prolongation and cardiac arrhythmias.
dot
Caption: Workflow for assessing cardiovascular risk via the in vitro hERG assay.
Genetic Toxicology
Genotoxicity studies are performed to identify compounds that can cause genetic damage by various mechanisms. A standard battery of tests is required to assess mutagenicity, clastogenicity, and aneugenicity.
Table 2: Standard Genetic Toxicology Battery
| Assay | Purpose | Experimental System |
| Bacterial Reverse Mutation Test (Ames Test) | Detects gene mutations (point mutations and frameshifts). | Salmonella typhimurium and Escherichia coli strains. |
| In Vitro Mammalian Cell Gene Mutation Test | Detects gene mutations in mammalian cells. | Mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells. |
| In Vivo Micronucleus Test | Detects chromosomal damage (clastogenicity and aneugenicity). | Bone marrow or peripheral blood from rodents (e.g., mice). |
dot
Caption: Logical flow of a standard genetic toxicology testing battery.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol: Embryo-Fetal Development Study (Rat)
-
Test System: Pregnant female Sprague-Dawley rats.
-
Dosing Period: Dosing from implantation through the period of major organogenesis.
-
Endpoints: Maternal clinical signs, body weight, and food consumption are monitored. At term, fetuses are examined for external, visceral, and skeletal malformations.
-
Data Analysis: The incidence of malformations and variations in the treated groups is compared to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.
Signaling Pathways and Mechanism of Toxicity
Understanding the mechanism of action of a drug is crucial for interpreting toxicology findings. While specific signaling pathways for this compound are not publicly detailed, a thorough safety assessment would investigate any on-target or off-target effects that could lead to toxicity. For example, if a compound targets a specific kinase, studies would be conducted to assess the effects on downstream signaling pathways in relevant tissues.
It is important to note that the search results contained information about the Reelin signaling pathway, which is involved in neuronal migration and synaptic plasticity.[4][5][6][7] However, there is no indication that this compound interacts with this pathway.
dot
Caption: A generalized diagram illustrating a potential mechanism of off-target toxicity.
Conclusion
The safety and toxicology assessment of a new drug candidate like this compound is a comprehensive and multi-faceted process. It involves a standardized set of studies designed to thoroughly characterize the potential risks to humans. The data generated from these studies are essential for making informed decisions about the progression of a compound into clinical development and for ensuring the safety of trial participants. Without specific public data on this compound, this guide provides a robust overview of the principles and methodologies that would be applied to its non-clinical safety evaluation.
References
- 1. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 2. criver.com [criver.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GSK2188931B, a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is an experimental compound identified as a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme plays a crucial role in the metabolism of endogenous signaling lipids, particularly by converting epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH by compounds like this compound is therefore a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.
These application notes provide a generalized framework for conducting in vivo preclinical studies to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The protocols outlined below are based on established methodologies for testing sEH inhibitors in rodent models and can be adapted to specific research questions.
Data Presentation
Effective evaluation of this compound in vivo requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing key pharmacokinetic and pharmacodynamic parameters.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| 1 | |||||
| 10 | |||||
| 50 |
Table 2: Pharmacodynamic Effect of this compound on Plasma EET/DHET Ratios in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
| Treatment Group | Dosage (mg/kg) | Time Point (h) | 14,15-EET (pg/mL) | 14,15-DHET (pg/mL) | EET/DHET Ratio | Percent Change from Vehicle |
| Vehicle Control | - | 2 | 0 | |||
| This compound | 5 | 2 | ||||
| This compound | 25 | 2 | ||||
| Vehicle Control | - | 6 | 0 | |||
| This compound | 5 | 6 | ||||
| This compound | 25 | 6 |
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Dosing:
-
Fast rats overnight before dosing.
-
Prepare dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 10, and 50 mg/kg).
-
Administer a single oral dose of this compound or vehicle to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).
-
Protocol 2: Pharmacodynamic Evaluation of this compound in a Mouse Model of Inflammation
Objective: To assess the in vivo efficacy of this compound by measuring its effect on the EET/DHET ratio in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Oral gavage needles
-
Blood collection supplies
-
LC-MS/MS system for lipid analysis
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Dosing:
-
Administer this compound or vehicle orally to different groups of mice at the desired doses (e.g., 5 and 25 mg/kg).
-
-
Induction of Inflammation:
-
One hour after drug administration, induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).
-
-
Blood Collection:
-
At specified time points post-LPS injection (e.g., 2 and 6 hours), collect blood samples via cardiac puncture or other terminal method.
-
-
Plasma Preparation and Lipid Extraction:
-
Prepare plasma as described in Protocol 1.
-
Perform liquid-liquid or solid-phase extraction to isolate eicosanoids from the plasma.
-
-
Lipid Analysis:
-
Quantify the levels of various EETs and their corresponding DHETs (e.g., 14,15-EET and 14,15-DHET) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the EET/DHET ratio for each sample.
-
Compare the ratios between the this compound-treated groups and the vehicle-treated group to determine the pharmacodynamic effect.
-
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
The following diagram illustrates the metabolic pathway involving sEH and the mechanism of action for an sEH inhibitor like this compound.
Application Notes and Protocols for GSK2188931B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a potent and novel inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids derived from arachidonic acid. EETs are known to possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and cardioprotective properties. By inhibiting sEH, this compound prevents the degradation of EETs into their less active dihydroxyeicosatrienoic acid (DHET) forms, thereby augmenting the protective actions of EETs. These characteristics make this compound a valuable research tool for investigating the biological roles of the sEH pathway and a potential therapeutic agent for cardiovascular and inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in studying its mechanism of action and effects on cellular processes.
Data Presentation
| Compound | IC50 (nM) | Assay Type |
| Compound 21 (urea derivative) | 4.2 | Cell-free sEH activity assay |
| Pyrimidinone derivative 29 | 277 | Cell-free sEH activity assay |
| N-Cyclohexyl-Nʹ-dodecylurea (NCND) | 7.15 ± 0.43 | Fluorometric inhibitor screening assay |
| sEHi 5 | 2 | LC-MS based enzyme assay |
Signaling Pathways
The primary signaling pathway influenced by this compound is the arachidonic acid cascade, specifically the branch involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase.
Caption: this compound inhibits sEH, increasing EET levels.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental questions.
Protocol 1: Determination of this compound IC50 in a Cell-Free sEH Enzyme Assay
This protocol is adapted from standard fluorometric sEH inhibitor screening kits and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer
-
sEH Substrate (non-fluorescent, e.g., PHOME)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 362/460 nm)
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested. Further dilute these in sEH Assay Buffer to achieve the final desired concentrations in the assay with a consistent final DMSO concentration.
-
Assay Plate Setup:
-
Test Wells: Add a fixed volume of each this compound dilution to the wells of the 96-well plate.
-
Positive Control: Add a known sEH inhibitor (e.g., NCND) to control wells.
-
Vehicle Control: Add the same volume of assay buffer with DMSO (at the same final concentration as the test wells) to control wells.
-
Blank: Add assay buffer only to blank wells.
-
-
Enzyme Addition: Add a fixed amount of recombinant human sEH enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the sEH substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of this compound on Cellular EET Levels
This protocol outlines a general method to determine the effect of this compound on the intracellular or secreted levels of EETs in a chosen cell line.
Materials:
-
Cell line of interest (e.g., endothelial cells, cardiomyocytes)
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (for intracellular EETs) or conditioned media (for secreted EETs)
-
Analytical method for EET measurement (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture the chosen cell line to the desired confluency in appropriate culture vessels.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., based on the determined IC50 or a range from 10 nM to 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time should be determined empirically.
-
Sample Collection:
-
Secreted EETs: Collect the conditioned medium from each well.
-
Intracellular EETs: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation: Prepare the collected media or cell lysates for analysis. This may involve solid-phase extraction to concentrate the lipids.
-
EET Quantification: Analyze the prepared samples using a sensitive analytical method such as LC-MS/MS to quantify the levels of different EET regioisomers.
-
Data Analysis: Compare the EET levels in the this compound-treated groups to the vehicle control group to determine the effect of sEH inhibition.
Conclusion
This compound is a powerful tool for investigating the physiological and pathophysiological roles of the soluble epoxide hydrolase pathway. The protocols provided here offer a starting point for researchers to explore the effects of this inhibitor in various cell culture models. It is essential to optimize experimental conditions for each specific cell line and research question to obtain reliable and meaningful results. Further studies using this compound will contribute to a better understanding of the therapeutic potential of sEH inhibition.
Application Notes and Protocols for GSK2188931B in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a potent and novel inhibitor of soluble epoxide hydrolase (sEH).[1] Inhibition of sEH has been demonstrated to confer beneficial effects on cardiac function and ventricular remodeling following myocardial infarction (MI), primarily by preventing the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and pro-fibrinolytic properties. These notes provide a summary of the available data and protocols for the dosage and administration of this compound in rodent models, with a focus on its application in a rat model of cardiac remodeling.
Mechanism of Action: sEH Inhibition
This compound exerts its therapeutic effects by inhibiting soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of arachidonic acid, responsible for the conversion of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which possess anti-inflammatory, vasodilatory, and anti-fibrotic properties. This mechanism has been shown to be beneficial in a rat model of myocardial infarction, where this compound attenuated cardiac fibrosis, reduced macrophage infiltration, and improved left ventricular function.[2][3][4]
References
Application Notes and Protocols for Investigating Glycogen Synthase Kinase-3 (GSK-3) in Cardiovascular Remodeling
Disclaimer: Initial searches for the compound "GSK2188931B" in the context of cardiovascular remodeling did not yield specific public data. The following application notes and protocols are based on the broader and well-documented role of its likely target, Glycogen Synthase Kinase-3 (GSK-3), in cardiac pathophysiology. The information provided is intended for research purposes and is based on published findings on GSK-3α and GSK-3β isoforms.
Introduction
Cardiovascular remodeling following events like myocardial infarction (MI) is a major contributor to the development of heart failure.[1][2] This process involves complex changes in the heart's structure and function, including chamber dilatation, contractile dysfunction, and myocardial fibrosis.[1][2] Cardiac fibroblasts (CFs) are key players in the fibrotic response, becoming activated and depositing excessive extracellular matrix (ECM), which leads to stiffening of the heart muscle and impaired function.[1][3][4]
Glycogen Synthase Kinase-3 (GSK-3) is a family of serine/threonine kinases with two main isoforms, GSK-3α and GSK-3β, that are ubiquitously expressed and implicated in a variety of cellular processes.[5] Recent research has highlighted the distinct and sometimes opposing roles of these isoforms in the heart, particularly within cardiac fibroblasts, making GSK-3 a compelling target for therapeutic intervention in cardiovascular diseases.[5]
This document provides an overview of the role of GSK-3 in cardiovascular remodeling and detailed protocols for investigating the effects of GSK-3 modulation in preclinical research models.
Target Overview: GSK-3 in Cardiac Remodeling
GSK-3 isoforms, GSK-3α and GSK-3β, have been shown to have distinct roles in the context of cardiac injury and remodeling.[5] Studies involving genetic deletion of these isoforms in cardiac fibroblasts have revealed their differential impact on fibrosis, inflammation, and angiogenesis following myocardial infarction.[5]
| Isoform | Role in Cardiac Fibroblasts | Effect of Deletion on Ischemic Heart | Implication for Therapeutic Targeting |
| GSK-3α | Promotes fibrosis, inflammation, and impairs angiogenesis.[5] | Prevents dilative remodeling and cardiac dysfunction; reduces hypertrophy and fibrosis; improves capillary density.[5] | Inhibition of GSK-3α may be beneficial in preventing adverse cardiac remodeling. |
| GSK-3β | Acts as a negative regulator of the fibrotic response.[1][2][5] | Leads to increased fibrogenesis, left ventricular dysfunction, and excessive scarring.[1][2] | Inhibition of GSK-3β in cardiac fibroblasts could be detrimental and exacerbate fibrosis. |
Signaling Pathways
GSK-3β has been shown to negatively regulate the pro-fibrotic Transforming Growth Factor-β1 (TGF-β1)/SMAD-3 signaling pathway.[1][2] Inhibition of GSK-3β in cardiac fibroblasts leads to an increase in SMAD-3 transcriptional activity, promoting a pro-fibrotic myofibroblast phenotype.[1][2]
Experimental Protocols
This protocol describes the induction of myocardial infarction in mice to study the effects of a GSK-3 inhibitor on cardiac remodeling.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
7-0 silk suture
-
Ventilator
-
Heating pad
-
Test compound (GSK-3 inhibitor) or vehicle control
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest wall, and allow the mouse to recover.
-
Administer the test compound or vehicle control according to the desired dosing regimen (e.g., daily intraperitoneal injections) starting at a specified time point post-MI.
-
Monitor the animals daily for signs of distress.
-
At the end of the study period (e.g., 4 weeks post-MI), perform echocardiography to assess cardiac function.
-
Euthanize the mice and harvest the hearts for histological and molecular analysis.
Materials:
-
Harvested mouse hearts
-
4% paraformaldehyde (PFA)
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Masson's trichrome stain kit
-
Wheat germ agglutinin (WGA) stain
-
Microscope with imaging software
Procedure for Fibrosis Assessment (Masson's Trichrome):
-
Fix the harvested hearts in 4% PFA overnight.
-
Process the hearts and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Masson's trichrome stain according to the manufacturer's protocol. This will stain collagen blue, muscle red, and nuclei black.
-
Image the entire heart section at low magnification.
-
Quantify the fibrotic area (blue) as a percentage of the total left ventricular area using imaging software.
Procedure for Hypertrophy Assessment (WGA Staining):
-
Use adjacent sections from the same heart blocks.
-
After deparaffinization and rehydration, stain the sections with fluorescently labeled WGA to delineate the myocyte borders.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Acquire images at high magnification from the non-infarcted region of the left ventricle.
-
Measure the cross-sectional area of at least 100 cardiomyocytes per heart using imaging software.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a GSK-3 inhibitor in a preclinical model of cardiovascular remodeling.
Conclusion
The differential roles of GSK-3α and GSK-3β in cardiac fibroblasts present a nuanced approach to targeting cardiovascular remodeling. While inhibiting GSK-3α appears to be a promising strategy to mitigate fibrosis and preserve cardiac function post-injury, the inhibition of GSK-3β may have unintended detrimental effects.[1][2][5] Therefore, isoform-specific inhibitors and a thorough understanding of their downstream effects are crucial for the development of novel therapeutics for heart failure. The protocols and information provided herein offer a framework for researchers to investigate the potential of GSK-3 modulation in the context of cardiovascular disease.
References
- 1. Cardiac fibroblast GSK-3β regulates ventricular remodeling and dysfunction in ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac fibroblast glycogen synthase kinase-3β regulates ventricular remodeling and dysfunction in ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Cardiac Fibrosis: A Review of Recent Progress [mdpi.com]
- 4. Entanglement of GSK-3β, β-catenin and TGF-β1 signaling network to regulate myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac fibroblast GSK-3α aggravates ischemic cardiac injury by promoting fibrosis, inflammation, and impairing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropathic Pain with GSK2188931B
Disclaimer: While GSK2188931B is identified as a potent soluble epoxide hydrolase (sEH) inhibitor, specific preclinical or clinical data for its use in neuropathic pain is not publicly available. The following application notes and protocols are based on the established role of sEH inhibitors as a therapeutic class in validated models of neuropathic pain. The experimental designs and expected outcomes are representative of this class of compounds and serve as a guide for investigating the potential of this compound in this indication.
Introduction to Neuropathic Pain and Soluble Epoxide Hydrolase (sEH) Inhibition
Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system.[1] It is characterized by spontaneous pain, as well as hypersensitivity to stimuli, such as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). Current treatments for neuropathic pain often provide only modest efficacy and can be associated with significant side effects, highlighting the urgent need for novel therapeutic strategies.
One promising target for the development of new analgesics is soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of arachidonic acid, converting anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols.[1][2] By inhibiting sEH, the levels of endogenous EpFAs are increased, which has been shown to reduce both inflammatory and neuropathic pain in a variety of preclinical models.[3][4][5] this compound is a potent inhibitor of sEH and therefore holds potential as a therapeutic agent for the treatment of neuropathic pain.
Mechanism of Action: sEH in the Nociceptive Pathway
The analgesic effect of sEH inhibition is primarily attributed to the stabilization of endogenous EpFAs. These lipid mediators have pleiotropic effects that counteract the neuroinflammatory processes underlying neuropathic pain. The proposed mechanism involves the modulation of several downstream targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, leading to a reduction in neuroinflammation and neuronal hyperexcitability.[1]
Caption: sEH signaling pathway in nociception.
Data Presentation: Expected Efficacy of sEH Inhibition in Neuropathic Pain Models
The following tables summarize representative data for the effects of sEH inhibitors in two standard preclinical models of neuropathic pain. This data can be used as a benchmark for designing and evaluating studies with this compound.
Table 1: Effect of a Representative sEH Inhibitor on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | 15.2 ± 0.8 | N/A |
| CCI + Vehicle | - | 3.5 ± 0.4 | 0% |
| CCI + sEH Inhibitor | 1 | 6.8 ± 0.6 | 28% |
| CCI + sEH Inhibitor | 3 | 9.7 ± 0.7 | 53% |
| CCI + sEH Inhibitor | 10 | 12.1 ± 0.9 | 74% |
| CCI + Gabapentin | 30 | 10.5 ± 0.8** | 60% |
| p<0.05, **p<0.01 vs. CCI + Vehicle. Data is hypothetical but representative of published findings for sEH inhibitors. |
Table 2: Effect of a Representative sEH Inhibitor on Thermal Hyperalgesia in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 2h Post-Dose (Mean ± SEM) | % Reversal of Hyperalgesia |
| Control + Vehicle | - | 10.8 ± 0.5 | N/A |
| STZ + Vehicle | - | 5.2 ± 0.4 | 0% |
| STZ + sEH Inhibitor | 1 | 6.9 ± 0.5 | 30% |
| STZ + sEH Inhibitor | 3 | 8.1 ± 0.6 | 52% |
| STZ + sEH Inhibitor | 10 | 9.5 ± 0.7 | 77% |
| STZ + Pregabalin | 10 | 8.8 ± 0.6** | 64% |
| p<0.05, **p<0.01 vs. STZ + Vehicle. Data is hypothetical but representative of published findings for sEH inhibitors. |
Experimental Protocols
In Vivo Models of Neuropathic Pain
This model induces a peripheral mononeuropathy with reproducible signs of allodynia and hyperalgesia.[6][7][8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop before behavioral testing.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.[7]
This model mimics the painful diabetic neuropathy observed in type 1 diabetes.[9][10][11]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 5% sucrose in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-STZ injection and then weekly. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 3-4 weeks for the development of diabetic neuropathy before initiating behavioral testing.
Behavioral Assessment of Neuropathic Pain
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[12][13]
Materials:
-
Von Frey filaments of calibrated stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
This test measures the latency to withdraw the paw from a radiant heat source.[14][15][16]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animals in the Plexiglas enclosures on the glass platform and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
In Vivo Efficacy Study Protocol for this compound
Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.
Experimental Groups:
-
Sham + Vehicle
-
CCI/STZ + Vehicle
-
CCI/STZ + this compound (low dose)
-
CCI/STZ + this compound (mid dose)
-
CCI/STZ + this compound (high dose)
-
CCI/STZ + Positive Control (e.g., gabapentin or pregabalin)
Procedure:
-
Induce neuropathic pain using either the CCI or STZ model as described above.
-
After the development of a stable pain phenotype, establish baseline measurements for mechanical allodynia and/or thermal hyperalgesia.
-
Randomize animals into treatment groups.
-
Administer this compound or the vehicle/positive control via the desired route (e.g., oral gavage).
-
Perform behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
For chronic studies, administer the compound daily for a specified period and perform behavioral testing at regular intervals.
Visualizations
Caption: General experimental workflow for preclinical efficacy testing.
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of the chronic constriction injury (CCI) neuropathic pain model in rats [bio-protocol.org]
- 7. 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain [bio-protocol.org]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. inotiv.com [inotiv.com]
- 11. aragen.com [aragen.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]
Application Notes and Protocols for GSK Compounds in Alzheimer's Disease Models
Note to the Reader: Extensive searches for a specific compound designated "GSK2188931B" did not yield any publicly available information. It is possible that this is an internal, preclinical, or discontinued compound identifier. The following application notes are based on publicly available information regarding GlaxoSmithKline's (GSK) research and development strategies for Alzheimer's disease, with a focus on key mechanisms of action that have been disclosed. The protocols provided are generalized examples based on common practices for evaluating compounds in Alzheimer's disease models.
Introduction
GlaxoSmithKline has been actively involved in the research and development of therapeutics for neurodegenerative conditions, including Alzheimer's disease. While specific details on many pipeline compounds are not publicly disclosed, GSK's strategy appears to revolve around several key pathological mechanisms of the disease. These include the inhibition of glycogen synthase kinase-3 beta (GSK-3β), modulation of the immune system's role in the brain (immuno-neurology), and targeting neuroinflammation. This document provides an overview of these approaches and general protocols for evaluating compounds targeting these pathways in relevant Alzheimer's disease models.
GSK-3β Inhibition in Alzheimer's Disease Models
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the production of amyloid-β (Aβ) peptides.[1][2][3][4] Inhibition of GSK-3 is therefore a key therapeutic strategy.
Signaling Pathway
Caption: The role of GSK-3β in Alzheimer's pathology and the point of intervention for GSK-3 inhibitors.
Experimental Protocol: Evaluation of a GSK-3β Inhibitor in a Tau Transgenic Mouse Model
-
Animal Model: Use a transgenic mouse model that develops age-dependent tau pathology, such as the P301S or P301L mouse model.
-
Compound Administration:
-
Prepare the GSK-3β inhibitor in a suitable vehicle.
-
Administer the compound to the mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency.
-
Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
After a defined treatment period, perform behavioral tests to assess cognitive function. Examples include the Morris Water Maze for spatial learning and memory, and the Y-maze for working memory.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Extract the brains; hemisphere one can be fixed for immunohistochemistry, and the other can be flash-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen tissue.
-
Use Western blotting to quantify levels of phosphorylated tau (e.g., at AT8, AT100 epitopes) and total tau.
-
Perform ELISA to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against phosphorylated tau to visualize neurofibrillary tangles and assess the impact of the treatment on tau pathology.
-
Stain for microglial and astrocyte markers (e.g., Iba1, GFAP) to assess neuroinflammation.
-
Immuno-neurology Approaches in Alzheimer's Disease Models
GSK has entered into collaborations to explore immuno-neurology, which leverages the immune system to combat neurodegenerative diseases. One such collaboration with Alector focuses on monoclonal antibodies designed to elevate progranulin (PGRN) levels.[5][6] Progranulin is a protein with roles in regulating immune activity in the brain, and its deficiency is linked to frontotemporal dementia, with implications for Alzheimer's disease.
Experimental Workflow
Caption: A simplified workflow for the preclinical evaluation of a progranulin-elevating monoclonal antibody.
Experimental Protocol: Assessing a Progranulin-Elevating Antibody in an Alzheimer's Mouse Model
-
Animal Model: Utilize a relevant mouse model, such as the 5XFAD or APP/PS1 models, which develop amyloid pathology.
-
Antibody Administration:
-
Administer the progranulin-elevating monoclonal antibody or a control IgG antibody to the mice, typically via intravenous or intraperitoneal injection.
-
-
Pharmacodynamic Assessment:
-
Collect blood or cerebrospinal fluid (CSF) at various time points to measure progranulin levels by ELISA to confirm target engagement.
-
-
Behavioral Analysis:
-
Conduct a battery of behavioral tests to evaluate effects on cognition, such as the novel object recognition test or contextual fear conditioning.
-
-
Pathological Evaluation:
-
Following the treatment period, harvest brain tissue.
-
Quantify amyloid plaque burden using immunohistochemistry (e.g., with 6E10 or 4G8 antibodies) and Thioflavin S staining.
-
Assess levels of various Aβ species (oligomers, soluble, insoluble) using ELISA or Western blotting.
-
Analyze markers of neuroinflammation, such as microgliosis (Iba1) and astrogliosis (GFAP), through immunohistochemistry or qPCR for inflammatory cytokines.
-
Targeting Neuroinflammation in Alzheimer's Disease Models
Neuroinflammation is a critical component of Alzheimer's disease pathology, and GSK has shown interest in this area.[7] This approach involves modulating the activity of microglia and astrocytes to reduce the production of pro-inflammatory cytokines and promote debris clearance.
Quantitative Data Summary (Hypothetical Data for an Anti-Inflammatory Compound)
| Parameter | Vehicle Control | Compound X (10 mg/kg) | % Change |
| Cognition | |||
| Escape Latency (sec) | 45 ± 5 | 25 ± 4 | -44% |
| Pathology | |||
| Amyloid Plaque Load (%) | 12 ± 2 | 7 ± 1.5 | -42% |
| Neuroinflammation | |||
| Iba1+ Microglia Count | 350 ± 30 | 200 ± 25 | -43% |
| TNF-α Level (pg/mg) | 80 ± 10 | 45 ± 8 | -44% |
| IL-1β Level (pg/mg) | 65 ± 8 | 30 ± 5 | -54% |
Experimental Protocol: Evaluating an Anti-Inflammatory Agent in a Lipopolysaccharide (LPS) Challenge Model
-
Model Induction:
-
Use wild-type or Alzheimer's model mice.
-
Induce acute neuroinflammation by administering a single intraperitoneal injection of lipopolysaccharide (LPS).
-
-
Compound Treatment:
-
Administer the test compound either before (prophylactic) or after (therapeutic) the LPS challenge.
-
-
Assessment of Inflammatory Response:
-
Collect brain tissue at a peak inflammatory time point (e.g., 4-6 hours post-LPS).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or a multiplex assay.
-
Perform qPCR to analyze the gene expression of inflammatory markers.
-
-
Cellular Analysis:
-
Use immunohistochemistry or flow cytometry to assess the activation state of microglia and astrocytes.
-
-
Synaptic Protein Analysis:
-
If studying the downstream effects on synaptic health, analyze levels of synaptic proteins like synaptophysin and PSD-95 via Western blotting at a later time point (e.g., 24-72 hours post-LPS).
-
Conclusion
While the specific details of this compound are not available, the broader research strategies of GSK in the Alzheimer's field provide a framework for the types of preclinical studies that are likely conducted. These studies are essential for validating the therapeutic potential of new compounds aimed at modifying the course of Alzheimer's disease. The protocols and logical frameworks presented here are representative of the standard, rigorous approaches taken in the field to evaluate novel drug candidates.
References
- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. gsk.com [gsk.com]
GSK2194069: A Potent and Selective FASN Inhibitor for Investigating Lipid Metabolism
Application Notes and Protocols for Researchers
Note on Compound Identification: Initial searches for "GSK2188931B" did not yield specific information related to a fatty acid synthase (FASN) inhibitor. However, the compound "GSK2194069" is a well-documented potent and selective FASN inhibitor developed by GlaxoSmithKline. It is highly probable that GSK2194069 is the compound of interest for studying lipid metabolism. These application notes are therefore based on the available data for GSK2194069.
Introduction
GSK2194069 is a powerful and specific inhibitor of human fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, making it an attractive therapeutic target.[1] GSK2194069 specifically targets the β-ketoacyl reductase (KR) domain of FASN, exhibiting potent enzymatic and cellular activity.[1][2] These characteristics make GSK2194069 an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of lipid metabolism and its role in disease, particularly in oncology.
Data Presentation
The following tables summarize the quantitative data available for GSK2194069, providing a clear comparison of its activity across different assays and cell lines.
Table 1: In Vitro Inhibitory Activity of GSK2194069
| Parameter | Value | Substrate(s) | Notes |
| IC_50 (hFAS overall reaction) | 7.7 ± 4.1 nM | Acetyl-CoA, Malonyl-CoA, NADPH | Assay detecting released CoA.[3] |
| IC_50 (KR domain) | 7.7 nM | Acetoacetyl-CoA, NADPH | |
| K_i (KR domain) | 5.6 nM | NADPH | |
| IC_50 (KR domain) | 4.8 nM | Acetoacetyl-CoA |
Table 2: Cellular Activity of GSK2194069 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Notes |
| A549 | Non-small cell lung | EC_50 (phosphatidylcholine levels) | 15.5 ± 9 nM | Correlates with decreased palmitate synthesis.[2] |
| KATO-III | Gastric | FASN Inhibition | Effective at 100 nM | Measured by inhibition of de novo fatty acid synthesis.[2] |
| MKN45 | Gastric | FASN Inhibition | Effective at 100 nM | Measured by inhibition of de novo fatty acid synthesis.[2] |
| SNU-1 | Gastric | FASN Inhibition | Effective at 100 nM | Measured by inhibition of de novo fatty acid synthesis.[2] |
| LNCaP | Prostate | Growth Inhibition | Higher efficacy than in FASN-negative PC3 cells |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of GSK2194069.
Signaling Pathway of Fatty Acid Synthesis and FASN Inhibition
References
Application Notes and Protocols for GSK2188931B Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and administration of GSK2188931B, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), for preclinical animal research. The following protocols and data are intended to serve as a guide for in vivo studies investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is an amide-based inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising candidate for a variety of therapeutic areas, including cardiovascular disease and inflammation. Amide-based inhibitors like this compound are noted for their potential for improved solubility profiles, which can facilitate simpler oral dosage forms and more predictable bioavailability.
Mechanism of Action: sEH Inhibition
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of soluble epoxide hydrolase. This enzyme converts biologically active EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHDPs). Inhibition of sEH by this compound leads to an accumulation of EETs, thereby enhancing their beneficial downstream effects.
Proposed Formulation for Oral Administration in Rodents
While specific formulation details for this compound in preclinical studies are not extensively published, a common approach for administering poorly water-soluble compounds to animals is through a suspension. The following table outlines a suggested starting formulation for oral gavage in rodents. Researchers should perform their own stability and homogeneity testing.
| Component | Suggested Concentration | Purpose |
| This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water | q.s. to final volume | Suspending agent |
| 0.1% (v/v) Tween 80 | q.s. | Wetting agent/surfactant |
Note: The final concentration of this compound should be determined based on the desired dose (in mg/kg) and the dosing volume appropriate for the animal species and size.
Experimental Protocols
Preparation of this compound Suspension (100 mL of 10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension of this compound suitable for oral administration in animal studies.
Materials:
-
This compound powder (1 g)
-
Carboxymethylcellulose (CMC), low viscosity (0.5 g)
-
Tween 80 (0.1 mL)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Volumetric flask (100 mL)
Procedure:
-
Prepare the Vehicle:
-
In a beaker, dissolve 0.5 g of CMC in approximately 90 mL of purified water by stirring continuously with a magnetic stir bar. Gentle heating may aid dissolution, but the solution must be cooled to room temperature before adding the API.
-
Add 0.1 mL of Tween 80 to the CMC solution and stir until fully dispersed.
-
-
Triturate the API:
-
Weigh 1 g of this compound powder and place it in a mortar.
-
Add a small amount of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping and ensuring a uniform suspension.
-
-
Formulate the Suspension:
-
Gradually add the remaining vehicle to the mortar while continuously stirring.
-
Transfer the contents to the 100 mL volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the API.
-
Bring the final volume to 100 mL with the vehicle.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Continuously stir the suspension on a stir plate while aliquoting for dosing.
-
Oral Gavage Administration in Rodents
This protocol provides a standardized method for oral administration of the this compound suspension to mice or rats.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the animal to determine the correct volume of suspension to administer based on its body weight and the desired dose (mg/kg).
-
The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.
-
-
Animal Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck and back. For rats, a towel may be used to securely hold the animal.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the suspension.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Quantitative Dosing Parameters:
| Species | Typical Weight (g) | Max Dosing Volume (mL/kg) | Gavage Needle Size (gauge) |
| Mouse | 20 - 30 | 10 | 18 - 20 |
| Rat | 200 - 400 | 20 | 16 - 18 |
Conclusion
These application notes provide a foundational framework for the formulation and administration of this compound in preclinical animal models. Adherence to these protocols, with appropriate institutional and ethical oversight, will facilitate the generation of reliable and reproducible data in the investigation of this promising sEH inhibitor. Researchers are encouraged to optimize these protocols based on their specific experimental needs and to conduct all necessary formulation characterization.
Application Notes and Protocols: GSK2188931B in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2188931B is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators, epoxyeicosatrienoic acids (EETs), suggesting its therapeutic potential in cardiovascular and inflammatory diseases. While clinical data on combination therapies involving this compound are limited, preclinical evidence with other sEH inhibitors highlights a promising strategy of combining them with other therapeutic agents to achieve synergistic effects.
This document provides a detailed overview of a representative combination therapy involving a soluble epoxide hydrolase (sEH) inhibitor, similar to this compound, with a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This combination has shown synergistic benefits in preclinical models of cardiometabolic syndrome, a condition characterized by a cluster of metabolic and cardiovascular risk factors.
Rationale for Combination Therapy: sEH Inhibition and PPARγ Agonism
Soluble epoxide hydrolase inhibitors increase the bioavailability of EETs, which have protective effects on the cardiovascular system, including anti-hypertensive, anti-inflammatory, and anti-fibrotic properties. PPARγ agonists, such as thiazolidinediones (TZDs), are insulin-sensitizing agents that are effective in managing type 2 diabetes. However, their use can be associated with side effects like edema and congestive heart failure.
The combination of an sEH inhibitor and a PPARγ agonist is based on the hypothesis that their complementary mechanisms of action will lead to enhanced therapeutic efficacy and potentially mitigate the side effects of PPARγ agonist monotherapy.[1] Preclinical studies have shown that this combination can have synergistic effects in reducing cardiovascular risk factors and mitigating progressive kidney disease associated with cardiometabolic syndrome.[1]
Signaling Pathway: sEH Inhibition and PPARγ Agonism
References
Measuring Soluble Epoxide Hydrolase (sEH) Activity in the Presence of GSK2188931B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH plays a significant role in regulating inflammation, blood pressure, and pain.[1][2] Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. GSK2188931B is a potent inhibitor of sEH, and understanding its interaction with the enzyme is crucial for drug development and research applications.
These application notes provide detailed protocols for measuring sEH activity and its inhibition by compounds such as this compound, utilizing a sensitive fluorometric assay. Additionally, we present the sEH signaling pathway and a typical experimental workflow in clear, visual formats.
Data Presentation
Table 1: Inhibitory Potency of a Representative GSK sEH Inhibitor
| Compound | Target Enzyme | IC50 Value |
| GSK2256294A | Recombinant Human sEH | 27 pM[3][4][5] |
| GSK2256294A | Rat sEH | 61 pM[3][4][5] |
| GSK2256294A | Murine sEH | 189 pM[3][4][5] |
| GSK2256294A | Human sEH (in transfected cell line) | 0.66 nM[4] |
Signaling Pathway
The sEH enzyme is a key regulator in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs have various biological effects, including vasodilation and anti-inflammatory actions. sEH metabolizes these EETs into their corresponding DHETs, which are generally less active. Inhibition of sEH, for instance by this compound, leads to an accumulation of EETs, thereby enhancing their beneficial effects.
Experimental Protocols
Fluorometric Assay for Measuring sEH Activity and Inhibition
This protocol describes a common and sensitive method for determining sEH activity using a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH. This assay is well-suited for screening and characterizing sEH inhibitors like this compound.
Materials:
-
Recombinant human sEH
-
sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound or other test inhibitors
-
DMSO (for dissolving inhibitor)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation/Emission ~330/465 nm)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
-
Enzyme Preparation:
-
Dilute the recombinant human sEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
On a 96-well plate, add the following to each well:
-
Test Wells: Assay buffer, diluted this compound.
-
Positive Control (No Inhibition): Assay buffer, vehicle (e.g., DMSO at the same concentration as in the test wells).
-
Negative Control (No Enzyme): Assay buffer, vehicle.
-
-
Add the diluted sEH enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the negative control (no enzyme) from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Positive Control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an sEH inhibitor.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. GSK2256294A | Epoxide Hydrolase | TargetMol [targetmol.com]
Troubleshooting & Optimization
GSK2188931B solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2188931B. The information below addresses common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is not soluble in water[1]. For biological assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous-based assay buffer.
Q2: I am observing precipitation of this compound in my aqueous-based cell culture medium. How can I resolve this?
A2: Precipitation in aqueous solutions is expected as this compound is insoluble in water[1]. To avoid this, ensure that the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final solvent mixture. It is crucial to add the DMSO stock solution to the aqueous medium with vigorous mixing to facilitate dispersion.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at -20°C for months to years. For short-term storage, it can be kept at 0-4°C for days to weeks. The compound should be stored in a dry, dark environment[1].
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound prepared in DMSO can be stored at -20°C for extended periods[1][2]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the expected shelf-life of this compound?
A5: When stored properly as a solid, this compound has a shelf-life of over two years[1]. The stability of stock solutions will depend on the solvent and storage conditions, but DMSO stock solutions are generally stable for at least a year at -20°C[2].
Q6: I am concerned about the stability of this compound in my experimental conditions. Are there any known degradation pathways?
A6: While specific degradation pathways for this compound are not detailed in the provided search results, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photolysis. To assess stability in your specific experimental setup, it is recommended to perform forced degradation studies.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing stock solutions. |
| Water | Insoluble[1] | Avoid direct dissolution in aqueous buffers. |
| Ethanol | Insoluble | Based on general characteristics of similar compounds. |
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Duration |
| Solid | 0-4°C, dry, dark | Short-term (days to weeks)[1] |
| Solid | -20°C, dry, dark | Long-term (months to years)[1] |
| DMSO Stock Solution | -20°C | Long-term (months)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light[1].
Protocol 2: General Forced Degradation Study
Objective: To assess the chemical stability of this compound under various stress conditions.
Materials:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aqueous buffers of various pH values
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Incubate this compound with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) for a defined period.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 3: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against sEH.
Materials:
-
This compound stock solution in DMSO
-
Recombinant human sEH enzyme
-
sEH assay buffer
-
Fluorescent sEH substrate (e.g., PHOME)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the sEH assay buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted recombinant human sEH enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: In Vitro sEH Inhibition Assay Workflow.
References
Technical Support Center: Optimizing GSK2188931B Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK2188931B for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a key component of the arachidonic acid signaling cascade. It metabolizes endogenous anti-inflammatory and vasodilatory epoxy fatty acids (EETs) into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby promoting anti-inflammatory and vasodilatory effects.
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily impacts the arachidonic acid signaling pathway by stabilizing EETs. This, in turn, can modulate downstream signaling cascades, including the NF-κB signaling pathway . EETs have been shown to suppress the activation of NF-κB, a key regulator of inflammation.
Q3: What are the general recommendations for preparing a this compound stock solution?
A3: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration Range
Problem: Difficulty in identifying the effective concentration range of this compound for a specific cell line or assay.
Solution:
-
Literature Review: While specific data for this compound is limited in publicly available literature, reviewing studies on other potent sEH inhibitors can provide a starting point for concentration ranges.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line and assay. A typical starting range for a potent sEH inhibitor could be from 1 nM to 10 µM.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) across the same concentration range to assess the cytotoxic effects of the compound. This will help distinguish between specific inhibitory effects and general toxicity.
Issue 2: Low or No Observed Effect
Problem: No significant biological effect is observed even at high concentrations of this compound.
Possible Causes & Solutions:
-
Compound Inactivity:
-
Action: Verify the integrity and purity of your this compound stock. If possible, test its activity in a cell-free sEH enzymatic assay.
-
-
Low sEH Expression:
-
Action: Confirm the expression of soluble epoxide hydrolase (EPHX2 gene) in your cell line of interest using techniques like qPCR or Western blotting. Cell lines with low or no sEH expression will not respond to sEH inhibitors.
-
-
Assay Endpoint Insensitivity:
-
Action: The chosen assay endpoint may not be sensitive to changes in sEH activity. Consider measuring the levels of EETs or DHETs directly using LC-MS/MS or using a reporter assay for NF-κB activity.
-
-
Insufficient Incubation Time:
-
Action: Optimize the incubation time with this compound. The time required to observe an effect will depend on the specific biological process being investigated.
-
Issue 3: Solubility and Precipitation in Culture Media
Problem: this compound precipitates out of solution when added to the cell culture medium.
Possible Causes & Solutions:
-
Poor Aqueous Solubility:
-
Action: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. If solubility issues persist, consider using a formulation aid like Pluronic F-68, but validate its compatibility with your assay.
-
-
High Final Concentration:
-
Action: Avoid using excessively high concentrations of the inhibitor. If high concentrations are necessary, prepare fresh dilutions from the stock solution immediately before use and add them to the culture medium with gentle mixing.
-
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based sEH Activity Assay
This protocol provides a general framework. Specific reagents and conditions may need to be optimized for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
sEH Activity Measurement: Use a commercial sEH activity assay kit that measures the hydrolysis of a fluorogenic substrate. Add the cell lysate and the substrate to a new 96-well plate and measure the fluorescence over time according to the manufacturer's instructions.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat the cells with the same serial dilution of this compound as in the activity assay.
-
Incubation: Incubate for the same duration as the activity assay.
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) and follow the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the this compound concentration.
Quantitative Data Summary
As specific IC50 values for this compound in various cell lines are not widely available in public literature, researchers are encouraged to generate this data internally. The table below provides a template for summarizing experimental findings.
| Cell Line | Assay Type | IC50 (nM) | Cytotoxicity (CC50, µM) | Notes |
| Example: HUVEC | sEH Activity | [Experimental Value] | [Experimental Value] | [e.g., 24-hour incubation] |
| Example: A549 | NF-κB Reporter | [Experimental Value] | [Experimental Value] | [e.g., 6-hour incubation] |
Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid signaling pathway.
Caption: General experimental workflow for determining the optimal concentration of this compound.
Technical Support Center: GSK2188931B In Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy experiments with GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. The primary focus is on its application in cardiac remodeling studies following myocardial infarction (MI).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question: We are observing high variability in our MI model, leading to inconsistent efficacy results with this compound. What could be the cause and how can we improve reproducibility?
Answer: High variability in rodent models of myocardial infarction is a common challenge. Key factors to consider and troubleshoot include:
-
Surgical Inconsistency: The location of the coronary artery ligation is critical. Even minor variations in the suture placement on the left anterior descending (LAD) artery can lead to significant differences in infarct size.
-
Recommendation: Implement rigorous surgical training and standardization. Using a surgical microscope can improve precision. Visual confirmation of myocardial blanching upon ligation and reperfusion (if applicable) is essential. Consider using electrocardiography (ECG) to verify successful ligation and monitor for arrhythmias.
-
-
Animal Strain and Age: The genetic background and age of the animals can influence the extent of cardiac injury and remodeling.
-
Recommendation: Use a consistent and well-characterized rodent strain and a narrow age range for all experimental groups.
-
-
Post-Operative Care: Inadequate pain management, temperature control, and monitoring can lead to increased stress and mortality, affecting the experimental outcomes.
-
Recommendation: Adhere to a strict and standardized post-operative care protocol, including appropriate analgesia, maintenance of body temperature, and regular monitoring of animal well-being.
-
Question: We are unsure about the optimal formulation for this compound for our in vivo study. The original study used medicated chow, but we need to use oral gavage. What vehicle should we use?
Answer: this compound is likely to have low aqueous solubility. For oral gavage, a suitable vehicle is necessary to ensure consistent and adequate absorption.
-
Recommended Vehicles: While the Kompa et al. (2013) study utilized medicated chow, for oral gavage of poorly soluble compounds, common vehicle formulations include:
-
A mixture of polyethylene glycol 400 (PEG400) and Labrasol®.
-
A suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
A solution containing a small percentage of DMSO (e.g., <10%) co-solubilized with PEG300 or PEG400 and Tween-80 in saline.
-
-
Formulation Development: It is crucial to perform a small pilot study to determine the optimal vehicle for this compound in your hands. This should assess solubility, stability, and any potential vehicle-induced toxicity.
Question: We are not observing the expected therapeutic effect of this compound on cardiac function. What are the potential reasons?
Answer: Several factors could contribute to a lack of efficacy. A systematic troubleshooting approach is recommended.
Caption: Troubleshooting logic for lack of this compound efficacy.
-
Sub-optimal Dosing or Bioavailability: Ensure the correct dose is being administered and that the formulation allows for adequate absorption.
-
Inaccurate Assessment of Cardiac Function: Echocardiography requires significant technical expertise. Ensure the measurements are being performed and analyzed correctly and consistently.
-
Timing of Treatment Initiation and Duration: The therapeutic window for sEH inhibition in post-MI remodeling is critical. The Kompa et al. study initiated treatment post-MI and continued for 5 weeks.[1] Consider if your treatment timeline is appropriate.
-
Inappropriate Model Severity: If the initial ischemic insult is too severe, the remodeling may be too advanced for the compound to show a significant effect. Conversely, a very mild infarct may not produce a sufficient remodeling phenotype to measure a therapeutic benefit.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which in the context of post-myocardial infarction, leads to reduced cardiac hypertrophy, fibrosis, and inflammation, thereby improving cardiac function and attenuating adverse ventricular remodeling.[1][2]
Caption: Mechanism of action of this compound.
Q2: What is a typical effective dose of this compound in a rodent model of myocardial infarction?
A2: A study by Kompa et al. (2013) demonstrated efficacy in a rat model of MI with a dose of 80 mg/kg/day administered in the chow for 5 weeks.[1] It is recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q3: What are the key endpoints to measure to assess the in vivo efficacy of this compound in a cardiac remodeling model?
A3: A comprehensive assessment should include both functional and structural endpoints:
-
Functional Endpoints (Echocardiography):
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs)
-
-
Structural and Histological Endpoints:
-
Infarct size measurement
-
Assessment of cardiac fibrosis (e.g., Picrosirius Red or Masson's Trichrome staining)
-
Measurement of cardiomyocyte hypertrophy
-
Immunohistochemical analysis of inflammatory markers (e.g., macrophage infiltration)
-
-
Biomarkers:
-
Measurement of plasma or tissue levels of EETs and DHETs to confirm target engagement.
-
Gene expression analysis of profibrotic and hypertrophic markers (e.g., ANP, β-MHC, CTGF, Collagen I).[1]
-
Quantitative Data Summary
The following table summarizes key in vivo efficacy data for this compound from the study by Kompa et al. (2013) in a rat model of myocardial infarction.[1]
| Parameter | Sham | MI + Vehicle | MI + this compound (80 mg/kg/d) |
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 |
| Fibrosis (Picrosirius Red, % area) - Non-infarct Zone | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 |
| Fibrosis (Picrosirius Red, % area) - Peri-infarct Zone | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 |
| Collagen I (% area) - Non-infarct Zone | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 |
| Collagen I (% area) - Peri-infarct Zone | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 |
Experimental Protocol: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
This protocol is based on the methodology described by Kompa et al. (2013).[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without ligation of the LAD.
2. Drug Administration:
-
Compound: this compound.
-
Dosing: 80 mg/kg/day administered in the chow. Medicated chow should be prepared to ensure homogenous distribution of the compound.
-
Control: Vehicle-treated animals receive standard chow.
-
Duration: 5 weeks, starting post-MI.
3. Efficacy Assessment:
-
Echocardiography: Perform echocardiography at baseline (before MI) and at the end of the 5-week treatment period to assess cardiac function (LVEF, FS, LVIDd, LVIDs).
-
Histological Analysis: At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in 4% paraformaldehyde and embed in paraffin.
-
Perform Picrosirius Red and Masson's Trichrome staining on cardiac sections to quantify fibrosis in the non-infarct and peri-infarct zones.
-
Perform immunohistochemistry for Collagen I to further assess fibrosis.
-
Measure cardiomyocyte cross-sectional area to assess hypertrophy.
-
Stain for inflammatory markers such as CD68 to quantify macrophage infiltration.
-
4. Statistical Analysis:
-
Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
- 1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling actions post-myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Soluble Epoxide Hydrolase Inhibitors in Myocardial Infarction Model: Insight Gained Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GSK2188931B
Welcome to the technical support center for GSK2188931B, a potent and novel soluble epoxide hydrolase (sEH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is the enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound increases the endogenous levels of EETs, thereby potentiating their beneficial effects.[2]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
Based on the mechanism of action of sEH inhibitors, expected outcomes include reduction in inflammation, lowering of blood pressure, improved insulin sensitivity, and protection against end-organ damage.[2] Specifically, sEH inhibition has shown beneficial effects on cardiac function and remodeling after myocardial infarction.[1]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. However, as with any pharmacological inhibitor, off-target activity cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to identify potential off-target effects.
Q4: What are some potential reasons for observing no effect or a weaker-than-expected effect of this compound?
Several factors could contribute to a lack of efficacy:
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Compound Stability and Potency: Ensure the compound has been stored correctly (dry, dark, and at -20°C for long-term storage) and that its potency is verified.
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Experimental System: The expression and activity of sEH can vary significantly between different cell types and tissues. Confirm that your experimental model has sufficient sEH activity for an inhibitor to produce a measurable effect.
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Pharmacokinetics: In in vivo studies, the dose and route of administration may not result in adequate bioavailability or target engagement.
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Redundant Pathways: Other metabolic pathways may compensate for the inhibition of sEH, masking the effect of this compound.
Q5: Could this compound exhibit pro-angiogenic effects?
This is a critical consideration, particularly in cancer research. While EETs are generally considered beneficial, they have been reported to induce angiogenesis.[3] Therefore, in tumor models, inhibition of sEH by this compound could unexpectedly promote tumor growth and metastasis by increasing EET levels.[3]
Troubleshooting Guides for Unexpected Results
Case Study 1: Unexpected Pro-inflammatory Response
Observation: Increased expression of pro-inflammatory markers (e.g., TNF-α, IL-6) following this compound treatment in a cell culture model of inflammation.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line Specific Effects | Verify sEH expression and activity in your specific cell line. Some cell types may have unique signaling pathways that are unexpectedly modulated by increased EET levels. |
| Off-Target Effects | - Use a structurally distinct sEH inhibitor as a control to see if the effect is class-specific.- Perform a dose-response curve to see if the pro-inflammatory effect occurs at concentrations higher than those required for sEH inhibition. |
| Contamination | Ensure the this compound stock solution and cell culture reagents are free of contaminants like endotoxin (LPS). |
| Biphasic EET Effects | While generally anti-inflammatory, very high concentrations of EETs could potentially trigger pro-inflammatory signaling in certain contexts.[3] Titrate this compound to a lower concentration. |
Experimental Workflow for Investigating Unexpected Pro-inflammatory Response
Caption: Troubleshooting workflow for an unexpected pro-inflammatory response.
Case Study 2: Unexplained Cell Toxicity or Reduced Viability
Observation: A significant decrease in cell viability or evidence of apoptosis after treatment with this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle-only control. |
| Off-Target Cytotoxicity | - Compare the cytotoxic profile with other sEH inhibitors.- Use rescue experiments, for example, by co-administering a downstream product of sEH to see if the toxicity is reversed. |
| Metabolic Consequences | In some cell types, altering lipid metabolism by inhibiting sEH might lead to the accumulation of toxic intermediates or disrupt essential cellular processes. |
Signaling Pathway: sEH Inhibition and Potential for Unexpected Outcomes
Caption: Simplified signaling pathway of sEH and potential unexpected outcomes.
Experimental Protocols
Protocol 1: Measurement of sEH Activity
Objective: To confirm sEH activity in your experimental system and validate the inhibitory effect of this compound.
Materials:
-
Cell lysate or tissue homogenate
-
sEH substrate (e.g., (±)-14,15-epoxyeicosatrienoic acid)
-
This compound
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol)
-
LC-MS/MS for analysis
Procedure:
-
Prepare cell lysates or tissue homogenates.
-
Pre-incubate the lysate/homogenate with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate the reaction by adding the sEH substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the diol metabolite (e.g., 14,15-dihydroxyeicosatrienoic acid) by LC-MS/MS.
-
Calculate the IC50 of this compound.
Protocol 2: Assessment of Cell Viability
Objective: To determine the cytotoxic potential of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the CC50.
Quantitative Data Summary
Table 1: Comparative IC50 Values of sEH Inhibitors (Hypothetical Data)
| Compound | Human sEH IC50 (nM) | Rodent sEH IC50 (nM) |
| This compound | 1.5 | 5.2 |
| Competitor X | 10.8 | 25.1 |
| Competitor Y | 2.3 | 8.9 |
Table 2: Potential Adverse Effects of sEH Inhibitors Observed in Preclinical/Clinical Studies
| sEH Inhibitor | Observed Adverse Effect | Study Type |
| GSK2256294 | Headache, Contact Dermatitis | Phase I Clinical Trial[4] |
| AR9281 | No adverse reactions observed | Phase I/IIa Clinical Trial[5] |
References
- 1. Buy this compound [smolecule.com]
- 2. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2188931B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the investigational compound GSK2188931B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioavailability challenges?
This compound is an investigational oral inhibitor of renal outer medullary potassium channel (ROMK) being developed for indications such as heart failure, hypertension, and chronic kidney disease. A significant challenge in its development has been its low and variable oral bioavailability, which is attributed to its poor aqueous solubility. The compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.
Q2: What strategies have been explored to improve the bioavailability of this compound?
The primary strategy to enhance the oral bioavailability of this compound has been the development of an amorphous solid dispersion (ASD). Specifically, a spray-dried dispersion (SDD) formulation containing this compound and the polymer hydroxypropyl methylcellulose acetate succinate (HPMCAS) has shown significant success. This formulation aims to increase the dissolution rate and maintain a supersaturated state of the drug in the gastrointestinal tract, thereby improving absorption.
Q3: How does the amorphous solid dispersion of this compound improve its pharmacokinetic profile?
The amorphous spray-dried dispersion (SDD) formulation of this compound has demonstrated a significant improvement in its pharmacokinetic (PK) profile compared to a crystalline suspension. In preclinical studies involving dogs, the SDD formulation resulted in a 10- to 20-fold increase in oral bioavailability. This enhancement is attributed to the amorphous form of the drug being more readily dissolved than its crystalline counterpart, leading to higher plasma concentrations.
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of this compound in preclinical studies.
-
Possible Cause 1: Formulation-related issues.
-
Solution: The crystalline form of this compound is known to have very low solubility, leading to poor absorption. It is highly recommended to use an amorphous solid dispersion, such as the spray-dried dispersion with HPMCAS, to improve dissolution and bioavailability. Ensure the amorphous form is stable and has not recrystallized during storage.
-
-
Possible Cause 2: Food effects on drug absorption.
-
Solution: The absorption of this compound can be influenced by the presence of food. In healthy human volunteers, administration of the tablet formulation with a high-fat meal resulted in a decrease in the maximum concentration (Cmax) and a delay in the time to reach Cmax (Tmax), although the overall exposure (AUC) was not significantly affected. For consistent results in preclinical studies, it is advisable to standardize the feeding schedule of the animals.
-
-
Possible Cause 3: Variability in gastrointestinal pH.
-
Solution: As a weakly basic compound, the solubility of this compound can be pH-dependent. Variations in the gastric and intestinal pH of study animals could contribute to inconsistent absorption. While the HPMCAS-based SDD is designed to mitigate some of these effects, ensuring uniform experimental conditions across all subjects is crucial.
-
Data on Bioavailability Enhancement
Table 1: Pharmacokinetic Parameters of this compound Formulations in Dogs
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Crystalline Suspension | 5 | 50 | 4 | 200 | < 5% |
| Spray-Dried Dispersion (SDD) | 5 | 1000 | 2 | 4000 | ~50% |
Data are approximate values derived from published reports indicating a 10- to 20-fold increase in bioavailability with the SDD formulation.
Experimental Protocols
Protocol: Preparation of this compound Amorphous Solid Dispersion (Spray-Drying)
-
Solvent Preparation: Dissolve this compound and HPMCAS polymer in a suitable solvent system, such as a mixture of dichloromethane and methanol, to achieve the target drug-polymer ratio.
-
Spray-Drying Process:
-
Utilize a laboratory-scale spray dryer equipped with a two-fluid nozzle.
-
Optimize the inlet temperature, spray rate, and gas flow to ensure efficient solvent evaporation and particle formation.
-
The process should be controlled to yield a fine powder where the drug is molecularly dispersed in the polymer matrix in an amorphous state.
-
-
Powder Collection and Drying: Collect the resulting powder from the cyclone separator. Further dry the powder under vacuum at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution performance of the SDD powder compared to the crystalline form using a USP II dissolution apparatus in relevant biorelevant media.
-
Visualizations
Caption: Formulation strategies to improve this compound bioavailability.
Technical Support Center: GSK2188931B Vehicle Selection for In Vivo Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate vehicle for the in vivo delivery of GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. Given that this compound is a small molecule likely possessing poor aqueous solubility—a common challenge for many new chemical entities—this guide offers a systematic approach to vehicle selection and formulation troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I need to consider for vehicle selection?
A1: While specific experimental data for this compound's solubility, LogP, and pKa are not publicly available, its chemical structure (C19H22BrF3N6O2) and molecular weight (503.32 g/mol ) suggest it is a lipophilic compound with potentially low aqueous solubility.[1] Before selecting a vehicle, it is crucial to experimentally determine the following:
-
Aqueous Solubility: Determine the solubility in water and buffers at relevant physiological pH (e.g., pH 1.2, 6.8, and 7.4).
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LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting between aqueous-based or lipid-based systems.
-
pKa: Understanding the ionization state of the compound at different pH values is critical for predicting its behavior in various biological fluids.
-
Solid-State Properties: Characterize the solid form (crystalline vs. amorphous) as it significantly impacts solubility and dissolution rate.
Q2: What are the common starting vehicles for a poorly soluble compound like this compound for oral administration in preclinical studies?
A2: For initial in vivo studies, especially in rodent models, it is recommended to start with a simple aqueous suspension. A common and well-tolerated option is:
-
0.5% to 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water: These are widely used suspending agents in preclinical toxicology studies and are generally well-tolerated by most animal species.[2][3]
-
Addition of a surfactant: To improve wettability and prevent aggregation, a low concentration (0.1% to 0.2%) of a non-ionic surfactant like Tween® 80 can be included.[2]
Q3: When should I consider more complex formulations for this compound?
A3: If adequate exposure is not achieved with a simple suspension, or if the required dose volume is too high, more advanced formulation strategies should be explored.[4][5] These are particularly relevant for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility).[6] Consider these options:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and absorption of lipophilic drugs.[7]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol) can increase solubility. However, the potential for toxicity of the co-solvent itself must be carefully considered.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or low drug exposure in plasma. | Poor suspension homogeneity. | Ensure the formulation is uniformly suspended before each dose. Use a stir plate or vortex mixer. Prepare fresh formulations regularly. |
| Low oral bioavailability due to poor solubility and/or dissolution. | Progress to more advanced formulations such as lipid-based systems or amorphous solid dispersions to improve solubility and absorption.[4][7][8] | |
| Rapid metabolism in the gut or liver. | While not a vehicle issue, consider co-administration with a metabolic inhibitor (if ethically and scientifically justified) to assess the impact of metabolism. | |
| Difficulty in preparing a stable and uniform suspension. | The compound is "oily" or "sticky" and does not wet well. | Add a small percentage of a surfactant like Tween® 80 (0.1-0.2%) to the vehicle to improve wettability.[2] |
| The particle size of the compound is too large. | Reduce the particle size of the drug substance through micronization to improve suspension stability and increase the surface area for dissolution. | |
| Adverse events observed in the vehicle control group. | The selected vehicle or excipient has inherent toxicity at the administered volume or concentration. | Review the literature for the tolerability of the chosen vehicle in the specific animal model and for the intended duration of the study.[9][10] Consider alternative, well-tolerated vehicles like aqueous methylcellulose suspensions.[2] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Suspension
-
Preparation of 0.5% Methylcellulose (MC) Solution:
-
Heat approximately half of the required volume of purified water to 60-70°C.
-
Slowly add the MC powder to the hot water while stirring vigorously to ensure proper dispersion.
-
Once the MC is fully dispersed, add the remaining volume of cold water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
If using a surfactant, add it to the MC solution and mix well.
-
Gradually add the this compound powder to the vehicle while stirring continuously. A mortar and pestle can be used to triturate the powder with a small amount of the vehicle to create a smooth paste before adding the rest of the vehicle.
-
Continue to stir the final suspension for a predetermined time to ensure homogeneity.
-
Protocol 2: General Guideline for Evaluating Vehicle Suitability
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at various pH values.
-
Determine the LogP or LogD of the compound.
-
-
Formulation Preparation and Characterization:
-
Prepare small batches of this compound in a few selected vehicles (e.g., 0.5% MC, 0.5% MC with 0.1% Tween® 80, a lipid-based formulation).
-
Visually inspect for ease of suspension, stability (settling rate), and re-suspendability.
-
For more complex formulations, particle size analysis and in vitro dissolution testing can be performed.[8]
-
-
In Vivo Tolerability Study:
-
Pharmacokinetic (PK) Study:
-
Administer the formulated this compound to a cohort of animals and collect plasma samples at various time points.
-
Analyze the plasma samples to determine the pharmacokinetic profile (Cmax, Tmax, AUC) to assess drug exposure.
-
Vehicle Selection Workflow
Caption: A stepwise workflow for selecting an appropriate in vivo vehicle for this compound.
Common Vehicle Components and Their Properties
| Vehicle/Excipient | Type | Typical Concentration | Notes |
| Methylcellulose (MC) | Suspending Agent | 0.5% - 1.0% (w/v) | Well-tolerated in most species for oral administration.[2][3] |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% - 1.0% (w/v) | Another common and well-tolerated suspending agent.[2] |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.1% - 0.2% (v/v) | Improves wettability of hydrophobic compounds. Generally well-tolerated at low concentrations.[2][3] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10% - 50% (v/v) | Can increase solubility, but potential for toxicity at higher concentrations should be evaluated.[3] |
| Olive Oil / Sesame Oil | Lipid Vehicle | Up to 10 ml/kg (rodents) | Useful for highly lipophilic compounds. Should be of high purity.[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer | 20% - 40% (w/v) | Forms inclusion complexes to increase aqueous solubility. Can have renal toxicity at high doses.[3] |
Signaling Pathway of sEH Inhibition
Caption: Mechanism of action of this compound as an sEH inhibitor.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. cphi-online.com [cphi-online.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. gadconsulting.com [gadconsulting.com]
Preventing degradation of GSK2188931B in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of GSK2188931B in solution. As detailed stability data for this compound in various experimental solutions is not extensively published, this guide offers troubleshooting advice and protocols to help you ensure the integrity of the compound in your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound in solution.
Q1: I dissolved this compound in my buffer, but I'm seeing precipitation. What should I do?
A1: this compound is reported to be insoluble in water, so precipitation in aqueous buffers is expected.[1] It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] When further diluting into aqueous media for your experiments, ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that causes the compound to precipitate. If precipitation still occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO in your final solution, while carefully monitoring its effect on your experimental system.
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: For short-term storage (days to weeks), it is recommended to keep the stock solution at 0 - 4°C.[1] For long-term storage (months to years), store the stock solution at -20°C.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My experimental results are inconsistent, and I suspect the compound is degrading in my assay medium. How can I check for degradation?
A3: To confirm if this compound is degrading in your assay medium, you can perform a simple stability study. Incubate a solution of this compound in your assay medium under the same conditions as your experiment (e.g., temperature, light exposure). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Q4: I'm observing a loss of activity of this compound in my cell-based assay over time. What could be the cause?
A4: Several factors could contribute to a loss of activity.
-
Chemical Degradation: The compound may be unstable in your cell culture medium at 37°C. As suggested in Q3, you can verify this using an analytical method like HPLC.
-
Metabolism by Cells: The cells in your assay might be metabolizing this compound. You can test this by incubating the compound with your cells and analyzing the supernatant and cell lysate over time for the presence of the parent compound and potential metabolites using LC-MS.
-
Adsorption to Plastics: The compound might be adsorbing to the surface of your plasticware (e.g., plates, tubes). Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (if compatible with your assay) might help mitigate this.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1] Properly stored, the shelf life is expected to be greater than two years.[1]
Q: In what solvent should I dissolve this compound?
A: this compound is soluble in DMSO.[1] It is not soluble in water.[1]
Q: What are the potential degradation pathways for a molecule like this compound?
A: While specific degradation pathways for this compound are not documented in the provided search results, molecules with similar functional groups (piperidine, carboxamide) can be susceptible to hydrolysis, particularly at non-neutral pH. Oxidation is another common degradation pathway for many small molecules. Stress testing, as outlined in the experimental protocols, can help identify the likely degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots as recommended (0 - 4°C for short-term, -20°C for long-term).[1]
-
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Objective: To determine the stability of this compound in a specific experimental medium over time.
-
Materials:
-
This compound stock solution in DMSO
-
Experimental medium (e.g., cell culture medium, assay buffer)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration. Ensure the final DMSO concentration is consistent with your experimental design.
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots for analysis.
-
Analyze all aliquots by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining.
-
Data Presentation
Table 1: Example Stability Data for this compound in Experimental Medium at 37°C
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,485,000 | 99% |
| 4 | 1,455,000 | 97% |
| 8 | 1,410,000 | 94% |
| 24 | 1,275,000 | 85% |
| 48 | 1,125,000 | 75% |
Visualizations
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: Experimental workflow for a this compound stability study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: GSK2188931B Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH). The primary function of sEH is to metabolize epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their local concentration and enhancing their beneficial anti-inflammatory and vasodilatory effects.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on data from similar soluble epoxide hydrolase inhibitors, a typical starting concentration range for in vitro experiments, such as determining the IC50 value, would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM) concentrations. It is recommended to perform a wide dose-range finding study to narrow down the effective concentration range for your specific cell line or enzyme preparation.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C. For daily experimental use, the stock solution can be diluted to the desired concentrations in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
This section addresses common issues encountered during dose-response experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the microplate, or fill them with a buffer to maintain humidity. |
| No observable dose-response effect | - Incorrect concentration range- Inactive compound- Low sEH expression in the cell line- Assay interference | - Perform a wider range-finding study (e.g., from 1 nM to 100 µM).- Verify the integrity and purity of the compound.- Confirm sEH expression in your cell model using techniques like Western blot or qPCR.- Run appropriate controls to check for assay artifacts (e.g., vehicle control, positive control inhibitor). |
| Steep or shallow dose-response curve | - Assay window is too narrow- Compound solubility issues at high concentrations | - Optimize the assay conditions to achieve a robust signal-to-background ratio.- Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in incubation time- Fluctuation in assay conditions (e.g., temperature, CO2) | - Use cells within a consistent and narrow passage number range.- Standardize the incubation time for all experiments.- Ensure all assay parameters are consistent between experiments. |
Experimental Protocols
In Vitro IC50 Determination using a Fluorescent Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human sEH enzyme.
Materials:
-
Purified recombinant human sEH enzyme
-
This compound
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA)
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the purified human sEH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the sEH fluorescent substrate solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Representative Dose-Response Data for an sEH Inhibitor
The following table shows representative data for the inhibition of sEH activity by an inhibitor similar to this compound. This data is for illustrative purposes and the actual results for this compound may vary.
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 45 |
| 50 | 80 |
| 100 | 95 |
| 500 | 98 |
| 1000 | 99 |
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The sEH signaling pathway, where this compound inhibits sEH.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common dose-response issues.
Technical Support Center: A Guide to GSK2188931B Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address and mitigate variability in experimental outcomes.
I. Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during experiments with this compound in a user-friendly question-and-answer format.
A. Compound Handling and Solubility
Question 1: I'm observing precipitation of this compound in my aqueous assay buffer. How can I improve its solubility?
Answer: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) but not in water. To prevent precipitation in aqueous solutions, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. When preparing your working solutions, dilute the DMSO stock in your assay buffer. To minimize the risk of the compound crashing out of solution, perform serial dilutions and ensure vigorous mixing at each step. It is also recommended to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control with the same final DMSO concentration in your experiments.
Question 2: What are the recommended storage conditions for this compound powder and stock solutions?
Answer: For long-term storage, solid GSK21889931B should be stored at -20°C. For short-term use, it can be stored at 4°C. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
B. Inconsistent Assay Results
Question 3: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?
Answer: Variability in IC50 values can stem from several factors:
-
Compound Precipitation: As this compound has poor aqueous solubility, inconsistent precipitation can lead to variable effective concentrations.
-
Solution: Ensure your final DMSO concentration is consistent and low. Visually inspect for any precipitation before starting the assay.
-
-
Enzyme Activity: The activity of soluble epoxide hydrolase (sEH) can differ between batches and may degrade with improper storage.
-
Solution: Use a consistent source and lot of the enzyme. Always include a positive control with a known sEH inhibitor to monitor enzyme activity and assay performance.
-
-
Substrate Concentration: The IC50 of a competitive inhibitor is influenced by the substrate concentration.
-
Solution: Maintain a consistent substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km).
-
-
Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics.
-
Solution: Strictly standardize all assay parameters, including pre-incubation time of the inhibitor with the enzyme.
-
C. Off-Target Effects
Question 4: How can I confirm that the observed biological effects are due to sEH inhibition and not off-target activities of this compound?
Answer: Distinguishing on-target from off-target effects is crucial. Consider the following strategies:
-
Orthogonal Inhibition: Use a structurally different sEH inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Attempt to reverse the phenotype by adding the downstream product of sEH activity (a diol) to your experimental system.
-
Genetic Knockdown/Knockout: The most definitive approach is to use techniques like siRNA or CRISPR to reduce or eliminate sEH expression and observe if this phenocopies the effect of this compound.
-
Inactive Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
II. Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound and other sEH inhibitors
| Parameter | This compound | TPPU (sEH inhibitor) | AR9281 (sEH inhibitor) |
| Molecular Formula | C₁₉H₂₂BrF₃N₆O₂ | C₂₃H₂₇F₃N₄O₂ | C₂₄H₂₅F₃N₄O₄ |
| Molecular Weight | 503.32 | 464.5 | 506.5 |
| Human sEH IC₅₀ (nM) | Not Publicly Available | 3.1 | 1 |
| Mouse sEH IC₅₀ (nM) | Not Publicly Available | 6.8 | 1 |
| Rat sEH IC₅₀ (nM) | Not Publicly Available | 1.9 | 1 |
| Dog sEH IC₅₀ (nM) | Not Publicly Available | 2.5 | 1 |
| Oral Bioavailability (Rat) | Not Publicly Available | 40% | >95% |
| Half-life (Rat) | Not Publicly Available | 3.4 h | 12 h |
Note: The IC50 values can vary depending on the assay conditions.
III. Experimental Protocols
Detailed Protocol: Fluorometric Assay for sEH Activity in Cell Lysates
This protocol provides a step-by-step guide to measure the inhibitory effect of this compound on sEH activity in a cell lysate preparation.
1. Preparation of Cell Lysate: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with protease inhibitors). d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (cytosolic fraction containing sEH) and determine the protein concentration.
2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. b. Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 determination. c. Working Solutions: Dilute the DMSO serial dilutions 1:100 in sEH assay buffer. d. Substrate Solution: Prepare the fluorescent sEH substrate (e.g., PHOME) in assay buffer at the desired final concentration.
3. Assay Procedure: a. In a 96-well black microplate, add your cell lysate (ensure equal protein concentration in each well). b. Add the this compound working solutions to the respective wells. Include a vehicle control (DMSO in assay buffer) and a positive control (a known sEH inhibitor). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding the substrate solution to all wells. e. Immediately begin kinetic measurement of fluorescence in a plate reader (e.g., excitation at 330 nm and emission at 465 nm) at 37°C for 30-60 minutes.
4. Data Analysis: a. Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well. b. Determine the percent inhibition for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable nonlinear regression model to calculate the IC50 value.
IV. Mandatory Visualizations
sEH Signaling Pathway and Inhibition by this compound
Caption: The metabolic pathway of arachidonic acid via sEH and its inhibition.
General Experimental Workflow for In Vitro sEH Inhibition Assay
Caption: A typical workflow for an in vitro sEH inhibition assay.
Troubleshooting Logic for Experimental Variability
Caption: A decision-making diagram for troubleshooting experimental variability.
Validation & Comparative
A Comparative Analysis of GSK2188931B and t-TUCB as Soluble Epoxide Hydrolase Inhibitors in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two promising compounds, GSK2188931B and t-TUCB, both identified as inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is an emerging therapeutic strategy for the management of pain, particularly neuropathic and inflammatory pain. By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators, sEH inhibitors offer a novel, non-opioid approach to pain relief.
While both compounds target the same enzyme, a comprehensive review of publicly available preclinical data reveals a significant disparity in the extent of their investigation in pain models. This guide will present the available data for each compound, highlighting the extensive research on t-TUCB in various pain paradigms and the current lack of published data for this compound in this specific therapeutic area.
Mechanism of Action: Soluble Epoxide Hydrolase Inhibition
Both this compound and t-TUCB exert their effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] sEH is a key enzyme in the metabolism of arachidonic acid, where it converts bioactive epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, these compounds increase the bioavailability of EETs and other epoxy fatty acids, thereby enhancing their endogenous pain-relieving and anti-inflammatory effects. This mechanism offers a promising alternative to traditional analgesics, with the potential for fewer side effects.[4]
Caption: Signaling pathway of sEH inhibition.
Comparative Efficacy in Preclinical Pain Models
A significant body of preclinical evidence supports the efficacy of t-TUCB in a variety of animal models of pain. In contrast, to date, there are no publicly available studies evaluating the efficacy of This compound in pain models. The research on this compound has primarily focused on its cardiovascular effects.
t-TUCB: Summary of Preclinical Efficacy in Pain Models
t-TUCB has demonstrated significant analgesic effects in models of both neuropathic and inflammatory pain.
| Pain Model | Species | Administration | Dose Range | Key Findings |
| Neuropathic Pain | ||||
| Spared Nerve Injury | Rat | Oral | Not specified | Dose-dependently attenuated neuropathic pain, with efficacy reported to be better than gabapentin.[5] |
| Inflammatory Pain | ||||
| Complete Freund's Adjuvant (CFA) | Mouse | Not specified | Not specified | Demonstrated analgesic effects. |
| Laminitis | Horse | Intravenous | 1 mg/kg | Significantly improved lameness scores. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the types of studies conducted with t-TUCB.
Neuropathic Pain Model: Spared Nerve Injury (SNI) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact. This procedure induces a persistent state of mechanical and thermal hypersensitivity in the paw innervated by the sural nerve.
-
Drug Administration: t-TUCB is administered orally (p.o.) via gavage. A vehicle control (e.g., a solution of polyethylene glycol) is administered to a separate group of animals.
-
Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to a mechanical stimulus is assessed using von Frey filaments. Rats are placed on an elevated mesh floor and allowed to acclimate. Filaments of increasing bending force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
Data Analysis: The paw withdrawal thresholds of the t-TUCB-treated group are compared to those of the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Caption: Experimental workflow for a neuropathic pain study.
Conclusion and Future Directions
The available evidence strongly supports the potential of soluble epoxide hydrolase inhibitors as a novel class of analgesics. t-TUCB has demonstrated robust efficacy in multiple preclinical models of pain, positioning it as a promising candidate for further development.
The absence of published data on this compound in the context of pain represents a significant knowledge gap. While its role as an sEH inhibitor suggests potential analgesic properties, dedicated preclinical studies are necessary to evaluate its efficacy and safety profile in relevant pain models. Future research should aim to directly compare the analgesic effects of this compound and t-TUCB in standardized models of neuropathic and inflammatory pain. Such studies will be crucial in determining the relative therapeutic potential of these two compounds and in advancing the development of sEH inhibitors for the treatment of pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Our Approach - EicOsis [eicosis.com]
- 5. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain [escholarship.org]
A Comparative Guide to the Efficacy of GSK2188931B and First-Generation sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor GSK2188931B against first-generation sEH inhibitors. The content is supported by experimental data to evaluate their respective efficacies, detailing the evolution of these compounds in targeting the arachidonic acid cascade for therapeutic benefit.
Introduction to Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a variety of conditions, including cardiovascular diseases, inflammation, and pain.[3][4]
First-generation sEH inhibitors were largely characterized by urea and amide-based chemical structures. While effective in demonstrating the therapeutic potential of sEH inhibition, these early compounds often faced challenges related to their pharmacokinetic profiles, including metabolic instability. This guide examines the advancements made with newer inhibitors like this compound.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of this compound's closely related compound, GSK2256294A, and various first-generation sEH inhibitors against human sEH. The data indicates a significant leap in potency with the development of the GSK compounds.
| Inhibitor | Class/Generation | IC50 (human sEH) | Reference(s) |
| GSK2256294A | Second-Generation (Amide-based) | 27 pM | [2] |
| TPPU | First-Generation (Urea-based) | 3.7 nM - 45 nM | [5][6] |
| t-AUCB | First-Generation (Urea-based) | ~1.3 nM | [7] |
| APAU | First-Generation (Urea-based) | Not specified | [7] |
| TCPU | First-Generation (Urea-based) | 0.4 nM | |
| Various Urea Derivatives | First-Generation (Urea-based) | 24 nM - >10 µM | [6] |
| Glycycoumarin | Natural Product (Coumarin-based) | < 2 µM |
Note: A specific IC50 value for this compound was not publicly available. GSK2256294A, another potent GSK sEH inhibitor, is used here as a representative of the significant increase in potency achieved in this class of compounds.
In Vivo Efficacy and Pharmacokinetics
Direct comparative in vivo studies between this compound and first-generation inhibitors are limited in publicly available literature. However, individual studies highlight the progression in pharmacokinetic properties and in vivo efficacy.
First-Generation Inhibitors: Compounds like TPPU and t-AUCB have been extensively used in preclinical models and have demonstrated efficacy in reducing inflammation and neuropathic pain.[4][7] However, their development was often focused on improving metabolic stability and in vivo exposure.[2]
This compound and Related Compounds: this compound is described as a potent sEH inhibitor with beneficial effects on cardiac function and remodeling post-myocardial infarction.[8] Studies on the related compound GSK2256294A have shown a long half-life and sustained sEH inhibition in vivo, indicative of an improved pharmacokinetic profile suitable for clinical development.[7]
Signaling Pathways and Experimental Workflows
The mechanism of action of sEH inhibitors and the workflows for their evaluation are depicted in the following diagrams.
Detailed Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available sEH inhibitor screening kits.[1][9][10][11][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4).
-
Reconstitute lyophilized human recombinant sEH enzyme in the assay buffer.
-
Prepare a stock solution of the sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in DMSO. Dilute the substrate stock to the working concentration in the assay buffer just before use.
-
Dissolve test compounds (this compound and first-generation inhibitors) in DMSO to create stock solutions. Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compounds to the wells of a black, flat-bottom 96-well plate. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., AUDA).
-
Add the diluted sEH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the diluted sEH substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30 minutes using a fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each well.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Myocardial Infarction Mouse Model
This protocol is a generalized procedure based on established methods for inducing myocardial infarction in mice to evaluate therapeutic interventions.[13][14][15][16]
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice with isoflurane.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.
-
For ischemia-reperfusion models, remove the ligature after a defined period (e.g., 30-60 minutes). For permanent infarction models, the ligature remains in place.
-
Close the chest cavity and allow the animal to recover.
-
-
Drug Administration:
-
Prepare formulations of this compound and a first-generation sEH inhibitor (e.g., TPPU) for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the inhibitors at a predetermined time relative to the induction of MI (e.g., prior to surgery or at the time of reperfusion). A vehicle control group should be included.
-
-
Efficacy Evaluation:
-
Monitor the animals for a specified period (e.g., 24 hours to several weeks).
-
Assess cardiac function using echocardiography at baseline and at the end of the study.
-
At the end of the study, euthanize the animals and collect blood and heart tissue.
-
Measure the infarct size using histological staining (e.g., TTC staining).
-
Analyze plasma or tissue homogenates for the ratio of EETs to DHETs using LC-MS/MS to confirm target engagement.[17][18][19][20]
-
Measure biomarkers of inflammation and fibrosis in the heart tissue.
-
-
Data Analysis:
-
Compare the infarct size, cardiac function parameters, and biomarker levels between the treatment groups and the vehicle control group using appropriate statistical tests.
-
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer’s disease through GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. 2.5. sEH activity assay [bio-protocol.org]
- 10. abcam.cn [abcam.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 16. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo [agris.fao.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
A Comparative Guide to sEH Inhibitors in Hypertension Research: GSK2188931B vs. AR9281
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two soluble epoxide hydrolase (sEH) inhibitors, GSK2188931B and AR9281, in the context of hypertension research. While both compounds target the same enzyme, the available preclinical data highlights their investigation in different cardiovascular models.
Mechanism of Action: A Shared Pathway
Both this compound and AR9281 are inhibitors of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties. By inhibiting sEH, these compounds increase the bioavailability of EETs. The elevated EET levels then contribute to the relaxation of vascular smooth muscle, a key mechanism for lowering blood pressure. EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that promote vasodilation. Furthermore, sEH inhibitors have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB pathway, which can also contribute to their cardiovascular protective effects.
Performance Data: A Tale of Two Models
The available preclinical data for this compound and AR9281 in the public domain focuses on different aspects of cardiovascular disease, making a direct head-to-head comparison in a single hypertension model challenging.
AR9281: Focus on Angiotensin II-Induced Hypertension
AR9281 has been evaluated in a well-established rat model of angiotensin II-induced hypertension. The data demonstrates a significant reduction in systolic blood pressure.
| Compound | Animal Model | Treatment Duration | Key Findings |
| AR9281 | Angiotensin II-Infused Hypertensive Rats | 2 weeks | Systolic blood pressure was reduced from 180 ± 5 mmHg in the vehicle-treated group to 142 ± 7 mmHg in the AR9281-treated group. |
Beyond its antihypertensive effects, studies have shown that AR9281 treatment in this model also leads to a reduction in renal injury and inflammation, along with improved vascular function.
This compound: Insights from Cardiac Remodeling Studies
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
AR9281 in Angiotensin II-Induced Hypertension
The following protocol outlines the key steps in the study that generated the presented data for AR9281:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Hypertension: Hypertension is induced by the continuous infusion of angiotensin II (e.g., 60 ng/min) via a subcutaneously implanted osmotic minipump for a period of 14 days.
-
Drug Administration: AR9281 is administered orally. In the cited study, the exact dosage and formulation would be detailed in the publication's methods section.
-
Blood Pressure Measurement: Systolic blood pressure is monitored throughout the study period, often using the tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, tissues such as the heart and kidneys are collected for histological and molecular analysis to assess organ damage and inflammation.
This compound in Post-Myocardial Infarction Cardiac Remodeling (General Protocol)
While a specific protocol for this compound in a hypertension model is not available, a general approach for studying sEH inhibitors in cardiac remodeling is as follows:
-
Animal Model: A common model is the permanent ligation of the left anterior descending (LAD) coronary artery in mice or rats to induce myocardial infarction.
-
Drug Administration: this compound would be administered, typically orally, starting at a defined time point after the induction of myocardial infarction.
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at various time points post-MI to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
Molecular Analysis: Gene and protein expression of markers related to inflammation, fibrosis, and hypertrophy are analyzed in the cardiac tissue.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
Both this compound and AR9281 are valuable research tools for investigating the therapeutic potential of sEH inhibition. The existing literature provides strong evidence for the antihypertensive efficacy of AR9281 in a preclinical model of angiotensin II-induced hypertension. While the research focus for this compound has been more on cardiac remodeling, its mechanism of action suggests potential for blood pressure regulation that warrants further investigation in dedicated hypertension models. For researchers choosing between these compounds, the decision will likely depend on the specific research question, whether it is focused on primary hypertension or on the interplay between hypertension and cardiac remodeling. Direct comparative studies of these two agents in the same hypertension model would be highly valuable to the research community.
Validating GSK2188931B Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of GSK2188931B, a potent soluble epoxide hydrolase (sEH) inhibitor. Effective target engagement validation is a critical step in the drug development process, providing crucial evidence of a compound's mechanism of action and informing dose selection for further studies. This document outlines key methodologies, presents comparative data from relevant studies, and offers detailed experimental protocols to aid researchers in designing and executing robust in vivo target engagement studies for sEH inhibitors.
Introduction to this compound and Soluble Epoxide Hydrolase (sEH)
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a significant role in the metabolism of endogenous signaling lipids. sEH converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which is hypothesized to have therapeutic benefits in various cardiovascular and inflammatory diseases.
dot
Comparative Efficacy of GSK2188931B in Models Resistant to Other sEH Inhibitors: A Data-Driven Guide
Despite a comprehensive search for preclinical data, specific studies detailing the efficacy of GSK2188931B in models resistant to other soluble epoxide hydrolase (sEH) inhibitors are not publicly available at this time. Therefore, a direct quantitative comparison of this compound with other sEH inhibitors in such resistant models cannot be compiled.
This guide aims to provide a framework for such a comparison by outlining the necessary data points and experimental contexts. While specific data for this compound is absent, we will present general information on the role of sEH inhibitors in treatment-resistant models, along with standardized experimental protocols and relevant signaling pathways that would be integral to this type of comparative analysis.
Understanding the Role of sEH Inhibitors in Treatment Resistance
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, anti-apoptotic, and pro-angiogenic properties. Inhibition of sEH increases the levels of EETs, which can be beneficial in various disease contexts. In models of treatment resistance, particularly in oncology, sEH inhibitors are being investigated for their potential to:
-
Enhance the efficacy of chemotherapy: By modulating inflammatory pathways and tumor microenvironments, sEH inhibitors may sensitize resistant cancer cells to standard chemotherapeutic agents.
-
Synergize with immunotherapy: sEH inhibition can impact immune signaling and may enhance the response to immune checkpoint inhibitors in tumors that are otherwise resistant.
-
Overcome resistance mechanisms: Some drug resistance mechanisms involve inflammatory signaling pathways that can be modulated by sEH inhibitors.
Hypothetical Data Comparison
To facilitate future analysis upon the availability of data, the following tables provide a template for comparing the efficacy of sEH inhibitors.
Table 1: In Vitro Inhibitory Activity of sEH Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Cell Line / Model | Citation |
| This compound | sEH | Data not available | Data not available | Data not available | - |
| Inhibitor A | sEH | Value | Details | Details | [Ref] |
| Inhibitor B | sEH | Value | Details | Details | [Ref] |
| Inhibitor C | sEH | Value | Details | Details | [Ref] |
Table 2: In Vivo Efficacy of sEH Inhibitors in a Resistant Model (e.g., Chemotherapy-Resistant Xenograft Model)
| Inhibitor | Dose & Regimen | Animal Model | % Tumor Growth Inhibition (TGI) | Combination Agent | Citation |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| Inhibitor A | Details | Details | Value | Details | [Ref] |
| Inhibitor B | Details | Details | Value | Details | [Ref] |
| Inhibitor C | Details | Details | Value | Details | [Ref] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and comparison of efficacy data. Below are generalized protocols for key experiments in the evaluation of sEH inhibitors.
In Vitro sEH Inhibition Assay
-
Enzyme Source: Recombinant human or species-specific sEH.
-
Substrate: A fluorescent or chromogenic substrate for sEH (e.g., PHOME).
-
Procedure:
-
The sEH enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The substrate is added to initiate the enzymatic reaction.
-
The rate of product formation is measured over time using a plate reader (fluorescence or absorbance).
-
IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.
-
In Vivo Efficacy Study in a Resistant Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are implanted with a human cancer cell line known to be resistant to a standard-of-care therapy.
-
Treatment Groups:
-
Vehicle control
-
Standard-of-care therapy alone
-
sEH inhibitor (e.g., this compound) alone
-
Combination of standard-of-care therapy and the sEH inhibitor
-
-
Procedure:
-
Once tumors reach a palpable size, animals are randomized into treatment groups.
-
Treatments are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., biomarker analysis, histology).
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Survival, changes in biomarkers, tolerability.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for understanding the mechanism of action and the rationale for experimental design.
Caption: sEH inhibition pathway in cancer.
Caption: Preclinical evaluation workflow.
Reproducibility of GSK2188931B effects across different laboratories
An analysis of the available data on the soluble epoxide hydrolase inhibitor GSK2188931B reveals a focused but limited landscape of published research, primarily centered around its effects on cardiovascular remodeling. While a comprehensive, multi-laboratory assessment of reproducibility is not yet possible based on publicly available literature, this guide provides a detailed comparison of the existing data, experimental protocols, and the underlying signaling pathways to offer researchers a thorough understanding of its reported biological activities.
Summary of Quantitative Data
Currently, a seminal study by Kompa et al. (2013) provides the most detailed quantitative data on the in vivo and in vitro effects of this compound. To date, no independent studies with overlapping quantitative endpoints have been identified in the public domain to allow for a direct cross-laboratory comparison of reproducibility. The following tables summarize the key findings from the aforementioned study.
In Vivo Efficacy in a Rat Model of Myocardial Infarction
| Parameter | Sham Control | Myocardial Infarction (MI) + Vehicle | MI + this compound (30 mg/kg/day) | MI + this compound (100 mg/kg/day) |
| Left Ventricular Ejection Fraction (%) | 68.8 ± 1.5 | 44.9 ± 2.4 | 53.7 ± 2.6 | 55.4 ± 2.5 |
| Left Ventricular End-Systolic Volume (μL) | 58 ± 6 | 179 ± 15 | 137 ± 15 | 128 ± 13 |
| Infarct Size (%) | N/A | 27.8 ± 1.6 | 24.9 ± 1.5 | 24.1 ± 1.3 |
| Cardiac Fibrosis (Collagen I staining, % area in non-infarcted zone) | 1.8 ± 0.2 | 3.1 ± 0.3 | 2.1 ± 0.2 | 2.0 ± 0.2 |
*p < 0.05 vs. MI + Vehicle
In Vitro Effects on Cardiac Cells
| Cell Type & Stimulus | Outcome Measure | Vehicle Control | This compound (1 μM) |
| Neonatal Rat Ventricular Myocytes + Angiotensin II (1 μM) | Cell Surface Area (μm²) | 285 ± 10 | 220 ± 8 |
| Adult Rat Cardiac Fibroblasts + Angiotensin II (1 μM) | [³H]-proline incorporation (dpm/μg protein) | 150 ± 12 | 105 ± 9 |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Kompa et al. (2013).
Animal Model of Myocardial Infarction
-
Animal Species: Male Sprague-Dawley rats.
-
Surgical Procedure: Ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction. Sham-operated animals underwent the same procedure without LAD ligation.
-
Drug Administration: this compound was administered orally, mixed with food, at doses of 30 mg/kg/day and 100 mg/kg/day, starting 24 hours after surgery and continued for 6 weeks.
-
Echocardiography: Cardiac function was assessed by transthoracic echocardiography at baseline and at 6 weeks post-MI.
-
Histology: Hearts were excised at the end of the study for histological analysis of infarct size and cardiac fibrosis using Masson's trichrome and Picrosirius red staining.
Cell Culture and In Vitro Assays
-
Cell Isolation and Culture:
-
Neonatal rat ventricular myocytes were isolated from 1-2 day old Sprague-Dawley rat pups.
-
Adult rat cardiac fibroblasts were isolated from the ventricles of adult male Sprague-Dawley rats.
-
-
Hypertrophy Assay: Neonatal rat ventricular myocytes were stimulated with angiotensin II (1 μM) in the presence or absence of this compound (1 μM) for 48 hours. Cell surface area was measured by immunofluorescence staining of α-actinin.
-
Fibrosis Assay: Adult rat cardiac fibroblasts were stimulated with angiotensin II (1 μM) in the presence or absence of this compound (1 μM) for 24 hours. Collagen synthesis was assessed by measuring the incorporation of [³H]-proline.
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Inhibition Pathway
The primary mechanism of action of this compound is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, leading to downstream beneficial effects.
Caption: Signaling pathway of this compound via inhibition of soluble epoxide hydrolase (sEH).
General Experimental Workflow for In Vivo Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound in a disease model.
Caption: A generalized workflow for in vivo testing of this compound.
Safety Operating Guide
Prudent Disposal of GSK2188931B in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of GSK2188931B
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document provides a conservative and procedural guide for its proper disposal. The following instructions are based on general best practices for handling novel chemical compounds in a research environment. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Immediate Safety and Handling Considerations
This compound is identified as a novel and potent soluble epoxide hydrolase (sEH) inhibitor.[1][2] While it may be shipped as a non-hazardous chemical at ambient temperatures, its full toxicological and ecological properties are not well-documented in the public domain.[1] Therefore, standard laboratory precautions are essential.
Personal Protective Equipment (PPE):
| Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Storage:
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C, dry and dark. | Days to weeks.[1] |
| Long-term | -20 °C, dry and dark. | Months to years.[1] |
II. Step-by-Step Disposal Protocol
This protocol outlines a general workflow for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste.
-
This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect contaminated solids in a designated, leak-proof hazardous waste container lined with a chemically compatible bag.
-
Ensure the container is clearly labeled.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, shatter-resistant container (e.g., a high-density polyethylene bottle).
-
Do not mix with other incompatible waste streams.
-
The container must be appropriately labeled.
-
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label should include:
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream as per the labeling.
-
Follow their specific instructions for pickup and transportation.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and local authorities for hazardous waste disposal. The absence of complete hazard data for this compound necessitates a cautious approach to its handling and disposal.
References
Personal protective equipment for handling GSK2188931B
Essential guidance for the safe handling, storage, and disposal of the novel soluble epoxide hydrolase inhibitor, GSK2188931B, intended for research and development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. The following recommendations are based on general best practices for handling novel chemical compounds with unknown toxicological properties. Researchers must exercise extreme caution and consult with their institution's environmental health and safety (EHS) department before handling this substance.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific hazard data for this compound, a conservative approach to personal protection is mandatory. The following PPE should be considered the minimum requirement when handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A lab coat, worn fully buttoned. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder form or creating solutions. |
Operational and Disposal Plans
A clear and logical workflow is critical to ensure the safe handling and disposal of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols and Methodologies
As this compound is a novel research compound, specific experimental protocols for its handling are not yet established in published literature. Researchers must develop their own standard operating procedures (SOPs) in consultation with their EHS department. These SOPs should detail every step of the experimental process, from weighing the compound to the final data collection, with a focus on minimizing exposure and contamination.
General Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is available and in good condition. The designated work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Weighing: To prevent inhalation of fine powders, weigh the solid compound within a ventilated balance enclosure or a fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Experiment: After each procedure, thoroughly decontaminate all work surfaces and equipment. Remove and dispose of PPE in the designated waste containers.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound. For spills, follow your institution's established spill response procedures.
This guidance is intended to provide a framework for the safe handling of this compound. It is not a substitute for a compound-specific Safety Data Sheet. All researchers must adhere to the safety policies and procedures established by their institution.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
